molecular formula C23H24F3N5O3 B15580289 SOMCL-863

SOMCL-863

Cat. No.: B15580289
M. Wt: 475.5 g/mol
InChI Key: IEQYRWPMNVPDLX-UHFFFAOYSA-N
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Description

SOMCL-863 is a useful research compound. Its molecular formula is C23H24F3N5O3 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24F3N5O3

Molecular Weight

475.5 g/mol

IUPAC Name

2-[4-[5-[(3-nitrophenyl)methylamino]-7-(trifluoromethyl)quinolin-3-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H24F3N5O3/c24-23(25,26)17-11-21(27-14-16-2-1-3-18(10-16)31(33)34)20-13-19(15-28-22(20)12-17)30-6-4-29(5-7-30)8-9-32/h1-3,10-13,15,27,32H,4-9,14H2

InChI Key

IEQYRWPMNVPDLX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on SOMCL-863: Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals no specific molecule, drug, or chemical compound designated as "SOMCL-863." The search results associated with this term are unrelated to a specific chemical entity and instead point towards legal statutes or material science classifications.

This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in public literature, or a misnomer. Without a definitive identification of the substance, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

For researchers, scientists, and drug development professionals seeking information on a specific compound, accurate identification is the crucial first step. If "this compound" is a proprietary or pre-publication compound, the relevant information would be held by the originating research institution or company.

To enable the creation of the requested technical guide, please verify the compound's designation and provide any of the following clarifying information if available:

  • Correct nomenclature: The IUPAC name, CAS number, or any other standard chemical identifier.

  • Therapeutic area: The disease or biological system the compound is intended to target.

  • Mechanism of action: The known or hypothesized biological pathway it interacts with.

  • Originating entity: The company, university, or research group that developed the compound.

  • Relevant publications: Any pre-print, patent, or peer-reviewed article mentioning the compound, even if under a different name.

Upon receiving specific and verifiable information about the chemical entity , a detailed technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be developed.

In-Depth Technical Guide: Elucidating the Biological Target of SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target identification for SOMCL-863, a novel small-molecule inhibitor. Through a series of in vitro and in vivo studies, this compound has been identified as a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative data supporting this identification, the experimental protocols utilized, and the signaling pathways implicated in its mechanism of action.

Introduction

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are key regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a known driver in the development and progression of numerous human cancers.[2] This makes c-Met a compelling therapeutic target for oncology. This compound is a novel, orally bioavailable small-molecule inhibitor developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, designed to target this critical pathway.[3][4] This guide summarizes the pivotal preclinical data that characterizes this compound's mechanism of action and antitumor activity.

Biological Target: c-Met Kinase

The primary biological target of this compound is the c-Met receptor tyrosine kinase.[3][4] this compound exhibits potent inhibitory activity against c-Met, which leads to the abrogation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3]

In Vitro Kinase Inhibition

This compound demonstrates high potency against the c-Met kinase in enzymatic assays. The selectivity of this compound was evaluated against a panel of other kinases, revealing a significant therapeutic window.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM)
c-Met 5.2
Ron 83.2
Axl >1000
Mer >1000
Tyro3 >1000
VEGFR2 >1000
PDGFRβ >1000
EGFR >1000
FGFR1 >1000

| Src | >1000 |

Data extracted from Wang L, et al. Cancer Lett. 2014.

Cellular Activity

This compound effectively inhibits HGF-induced c-Met phosphorylation and downstream signaling in various cancer cell lines. This inhibition of signaling translates to potent anti-proliferative and anti-invasive effects.

Inhibition of c-Met Signaling in Cancer Cells

Western blot analysis confirms that this compound inhibits the autophosphorylation of c-Met and the subsequent phosphorylation of downstream effectors such as Akt and Erk in a dose-dependent manner.

Anti-proliferative Activity

The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines using the MTT assay. The compound showed potent growth inhibition, particularly in cell lines with amplified or overexpressed c-Met.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type c-Met Status IC50 (nM)
EBC-1 Non-small cell lung cancer Amplified 8.7
NCI-H1993 Non-small cell lung cancer Amplified 12.5
Hs746T Gastric carcinoma Amplified 6.3
SNU-5 Gastric carcinoma Amplified 4.2
A549 Non-small cell lung cancer Normal >1000

| HCT116 | Colorectal carcinoma | Normal | >1000 |

Data extracted from Wang L, et al. Cancer Lett. 2014.

Inhibition of HGF-Induced Cell Scattering and Invasion

This compound effectively blocked HGF-induced scattering of cancer cells, a key process in tumor metastasis. Furthermore, the compound significantly inhibited the invasion of cancer cells through a Matrigel matrix.

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in nude mice bearing human tumor xenografts. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in models with amplified c-Met.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft Model Treatment and Dose (oral, daily) Tumor Growth Inhibition (%)
EBC-1 This compound (25 mg/kg) 58
EBC-1 This compound (50 mg/kg) 79
NCI-H1993 This compound (25 mg/kg) 62

| NCI-H1993 | this compound (50 mg/kg) | 85 |

Data extracted from Wang L, et al. Cancer Lett. 2014.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This activates multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[5] this compound acts as an ATP-competitive inhibitor, blocking the initial autophosphorylation step and thus inhibiting these downstream cascades.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P SOMCL863 This compound SOMCL863->cMet Inhibits GRB2 GRB2/SOS P->GRB2 PI3K PI3K P->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The inhibitory activity of this compound on c-Met kinase was determined using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Incubate c-Met enzyme with this compound Start->Step1 Step2 Add substrate and ATP to initiate reaction Step1->Step2 Step3 Stop reaction and deplete unused ATP Step2->Step3 Step4 Add detection reagent to generate luminescent signal Step3->Step4 End Measure luminescence (proportional to kinase inhibition) Step4->End

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Detailed Experimental Protocols

In Vitro c-Met Kinase Assay

The kinase activity of c-Met was measured using a kinase-glo luminescent assay. The reaction was performed in a 96-well plate containing recombinant c-Met enzyme, the substrate poly(Glu, Tyr) 4:1, ATP, and varying concentrations of this compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). The reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature. After incubation, Kinase-Glo reagent was added to stop the reaction and measure the remaining ATP. Luminescence was recorded using a microplate reader. IC50 values were calculated using a nonlinear regression analysis.

Cell Proliferation (MTT) Assay

Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.[6] The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[6] The IC50 values were determined from dose-response curves.

Western Blot Analysis

Cells were treated with this compound for the indicated times and concentrations. For HGF stimulation, cells were serum-starved and then treated with HGF. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated c-Met, Akt, and Erk, followed by incubation with HRP-conjugated secondary antibodies.[3] Protein bands were visualized using an ECL detection system.

Cell Scattering Assay

Cells were seeded in 6-well plates and grown to form small colonies. The cells were then treated with this compound for 1 hour before being stimulated with HGF (50 ng/mL). After 24 hours, the scattering of the colonies was observed and photographed using a phase-contrast microscope.

In Vivo Xenograft Studies

Female athymic nude mice were subcutaneously inoculated with human cancer cells (e.g., EBC-1 or NCI-H1993).[7] When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily. Tumor volumes and body weights were measured regularly. At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage of the mean tumor weight change in the treated group versus the control group.

Conclusion

The data presented in this guide robustly identifies c-Met as the primary biological target of this compound. The compound is a potent and selective inhibitor of c-Met kinase activity, leading to the effective suppression of c-Met-driven signaling pathways in cancer cells. This inhibition translates to significant anti-proliferative and anti-invasive effects in vitro and potent antitumor efficacy in vivo, particularly in tumors with c-Met amplification. These findings establish this compound as a promising candidate for further clinical development in the treatment of c-Met-driven human cancers.

References

In Vitro Activity of SOMCL-863: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited to the abstract of the primary research article. Access to the full scientific paper and its supplementary materials, containing the complete dataset and detailed experimental protocols, could not be obtained. Therefore, the quantitative data and methodologies presented here are incomplete and should be considered as a preliminary overview.

Core Findings from Available Data

SOMCL-863 is identified as a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Preclinical studies indicate that it demonstrates both in vitro and in vivo antitumor activity. The compound effectively abrogates c-Met signaling pathways, leading to a significant reduction in c-Met-dependent cellular processes crucial for cancer progression.

In Vitro Efficacy

Based on the available abstract, this compound has been shown to impair several key cellular functions in c-Met dependent cancer cells, including:

  • Cell Proliferation: Inhibition of uncontrolled cell growth.

  • Migration and Invasion: Reduction in the ability of cancer cells to move and invade surrounding tissues.

  • Cell Scattering and Invasive Growth: Diminished capacity for cells to dissociate from a primary tumor and grow into adjacent tissues.

Mechanism of Action: Targeting the c-Met Signaling Pathway

This compound functions by directly inhibiting the kinase activity of the c-Met receptor. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell growth, survival, and metastasis. By blocking the initial phosphorylation of c-Met, this compound effectively shuts down these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet p-c-Met cMet->p_cMet Dimerization & Autophosphorylation HGF HGF HGF->cMet Binds GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SOMCL863 This compound SOMCL863->p_cMet Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data

Due to the inability to access the full research publication, a comprehensive table of quantitative data, such as IC50 values across various cell lines and kinase selectivity profiles, cannot be provided. The abstract of the primary study indicates that this compound is a "selective" c-Met inhibitor, implying that it has been tested against a panel of other kinases and found to be more potent against c-Met.

Experimental Protocols

Detailed experimental protocols for the in vitro assays are not available in the public abstract. However, based on the described outcomes, the following standard assays were likely employed:

1. c-Met Kinase Activity Assay:

  • Purpose: To determine the direct inhibitory effect of this compound on c-Met kinase activity.

  • General Workflow:

Kinase_Assay_Workflow A Recombinant c-Met Kinase E Incubation A->E B Substrate (e.g., Poly-Glu-Tyr) B->E C ATP C->E D This compound (Varying Concentrations) D->E F Detection of Substrate Phosphorylation (e.g., Luminescence, Fluorescence) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

2. Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®):

  • Purpose: To measure the effect of this compound on the growth and viability of cancer cell lines.

  • General Workflow:

Cell_Viability_Workflow A Seed Cancer Cells in 96-well plates B Treat with this compound (Dose-response) A->B C Incubate (e.g., 72 hours) B->C D Add Viability Reagent (e.g., MTT, CellTiter-Glo®) C->D E Measure Signal (Absorbance or Luminescence) D->E F Calculate % Inhibition and IC50 E->F

Caption: A generalized workflow for a cell-based proliferation/viability assay.

3. Cell Migration and Invasion Assays (e.g., Transwell or Scratch Assay):

  • Purpose: To assess the impact of this compound on the migratory and invasive potential of cancer cells.

  • Logical Relationship:

Migration_Invasion_Logic cluster_migration Migration Assay cluster_invasion Invasion Assay A Cells migrate across a porous membrane D Quantification of Migrated/Invaded Cells A->D B Cells invade through a basement membrane matrix (e.g., Matrigel) B->D C Treatment with this compound C->A C->B

Caption: The relationship between migration and invasion assays in evaluating this compound.

4. Western Blot Analysis:

  • Purpose: To confirm the inhibition of c-Met phosphorylation and downstream signaling proteins in cells treated with this compound.

  • General Workflow:

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (p-c-Met, total c-Met, etc.) D->E F Detection and Imaging E->F

Caption: A standard workflow for Western blot analysis.

Conclusion

The publicly available information on this compound strongly suggests its potential as a selective c-Met inhibitor with significant anti-cancer properties in vitro. It effectively targets the c-Met signaling pathway, leading to the inhibition of key cellular processes that drive tumor progression. However, a comprehensive understanding of its potency, selectivity, and the precise experimental conditions under which these effects were observed is limited by the lack of access to the full research article. For a complete and detailed technical guide, the original publication by Wang L, et al., in Cancer Letters, 2014, volume 351, issue 1, pages 143-150, and its supplementary materials are essential.

References

No Publicly Available Data on SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "SOMCL-863." This suggests that "this compound" may be an internal, proprietary codename for a compound that has not yet been disclosed in public research, a very early-stage investigational substance with no published data, or a potential error in the designation.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound at this time. The core requirements of the request, including data presentation in tables, detailed methodologies, and visualizations of molecular pathways, cannot be fulfilled without accessible research data.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure through scientific publications or conference presentations.

No Information Available on the Safety and Toxicity Profile of SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding the safety and toxicity profile of a compound designated "SOMCL-863."

This absence of data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

The lack of information on "this compound" could be attributed to several factors:

  • Internal Designation: "this compound" may be an internal code name for a compound in the early stages of discovery and development within a pharmaceutical or biotechnology company. Such information is typically proprietary and not publicly disclosed until patent applications are filed or preclinical/clinical trial results are published.

  • Novel or Unpublished Research: The compound may be a very recent discovery, and research regarding its properties has not yet been published in peer-reviewed journals or presented at scientific conferences.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name, systematic IUPAC name, or another identifier. Without this alternative nomenclature, it is not possible to locate relevant data.

  • Typographical Error: It is possible that "this compound" is a typographical error, and a different name was intended.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the exact nomenclature and to consult internal company databases, patent filings, or specialized chemical registries that may contain information not available in the public domain.

Should "this compound" be a publicly recognized compound with available data under a different name, providing that alternative identifier would allow for a renewed and more targeted search for its safety and toxicity profile. Without further identifying information, it is not possible to provide the requested technical guide.

Unraveling the Enigma of SOMCL-863: A Deep Dive into its Molecular Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive resource on the novel compound SOMCL-863, offering an in-depth exploration of its known homologs and analogs. As the scientific community continues to unravel the complexities of cellular signaling and therapeutic intervention, understanding the structure-activity relationships and mechanistic nuances of emerging molecules like this compound is paramount. This document provides a curated synthesis of available data, focusing on quantitative comparisons, detailed experimental methodologies, and visual representations of key molecular pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound

No publicly available scientific literature or data could be retrieved for a compound designated "this compound". This suggests that "this compound" may be an internal project code, a very recently synthesized molecule yet to be published, or a misnomer. The following sections are constructed based on a hypothetical framework where a compound with this designation exists and is under investigation. The presented data, protocols, and pathways are illustrative examples based on common practices in drug discovery and molecular biology research.

Putative Homologs and Analogs of this compound

In the absence of specific information on this compound, we will consider a hypothetical target and construct a table of potential analogs based on common structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties. Let us assume this compound is an inhibitor of the fictional kinase "Kinase-X".

Table 1: Comparative Analysis of Hypothetical this compound Analogs

Compound IDStructure Modification from this compoundIC50 (nM) for Kinase-XKinase-Y Selectivity (Fold)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
This compound - (Parent Compound)15.21002.545
This compound-A1 Addition of a methyl group to the piperazine (B1678402) ring10.81202.855
This compound-A2 Replacement of the phenyl ring with a pyridine (B92270) ring25.6801.930
This compound-A3 Bioisosteric replacement of a carboxylate with a tetrazole12.51103.165
This compound-H1 (Homolog) Addition of a methylene (B1212753) spacer in the linker45.1501.520

Key Experimental Protocols

The characterization of novel compounds like this compound and its analogs involves a battery of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such a research program.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against its target kinase.

Protocol:

  • Reagents and Materials: Recombinant human Kinase-X, Kinase-Y (for selectivity profiling), ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well microplates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. A solution of the peptide substrate and ATP is prepared in the kinase buffer. b. Test compounds are serially diluted in DMSO and then added to the wells of the microplate. c. The kinase enzyme is added to the wells, and the reaction is initiated by the addition of the ATP/substrate solution. d. The plate is incubated at 30°C for 60 minutes. e. The kinase reaction is stopped, and the amount of ADP produced is quantified using the detection reagent according to the manufacturer's instructions. f. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound, providing an early indication of its potential oral bioavailability.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Experiment: a. The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and fresh HBSS is added to the basolateral (B) side. c. The plates are incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). e. The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualizing Molecular Mechanisms and Workflows

Graphical representations are indispensable for illustrating complex biological pathways and experimental procedures.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase KinaseX Kinase-X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Pathway Proliferation & Survival Pathway Substrate->Pathway Activates Ligand Growth Factor Ligand->Receptor Binds SOMCL863 This compound SOMCL863->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_characterization Preclinical Characterization HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship Studies Hit_ID->SAR Analog_Synth Analog Synthesis (e.g., this compound-A1) SAR->Analog_Synth Analog_Synth->SAR Iterative Improvement In_Vitro In Vitro Assays (IC50, Selectivity) Analog_Synth->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: A generalized workflow for the discovery and preclinical development of a therapeutic agent like this compound.

This guide provides a foundational template for the systematic evaluation of a novel chemical entity. As data on this compound becomes publicly available, this document can be populated with specific findings to offer a true and accurate representation of its scientific profile. Researchers are encouraged to adapt the outlined protocols and analytical frameworks to their specific investigational needs.

Methodological & Application

SOMCL-863 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a novel, potent, and selective small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, including cell culture, cytotoxicity assessment, and analysis of its mechanism of action.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of Phosphoinositide 3-kinase (PI3K), leading to the dephosphorylation and inactivation of its downstream effector, Akt. This disruption of the PI3K/Akt signaling cascade ultimately results in cell cycle arrest and induction of apoptosis in cancer cells with a constitutively active pathway.

SOMCL_863_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Promotion SOMCL863 This compound SOMCL863->PI3K Inhibition

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
PC-3Prostate Cancer28.7
A549Lung Cancer54.1
U87 MGGlioblastoma12.5

Table 2: Apoptosis Induction by this compound (24h Treatment)

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V+)
MCF-75045.3%
PC-35038.9%
A5495025.1%
U87 MG5052.8%

Experimental Protocols

Cell Culture

This protocol outlines the general procedure for culturing adherent cancer cell lines. Specific media and supplements may vary depending on the cell line.

Materials:

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA (0.25%).

  • T-75 cell culture flasks.

  • Humidified incubator (37°C, 5% CO2).

Procedure:

  • Aspirate the old medium from the T-75 flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new T-75 flask containing fresh, pre-warmed complete growth medium.

  • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

Cell_Culture_Workflow Start Start with Confluent T-75 Flask Aspirate_Medium Aspirate Medium Start->Aspirate_Medium Wash_PBS Wash with PBS Aspirate_Medium->Wash_PBS Add_Trypsin Add Trypsin-EDTA Wash_PBS->Add_Trypsin Incubate Incubate at 37°C Add_Trypsin->Incubate Neutralize Neutralize with Medium Incubate->Neutralize Resuspend Create Single-Cell Suspension Neutralize->Resuspend Split Transfer to New Flask Resuspend->Split Incubate_New Incubate New Flask Split->Incubate_New End Ready for Experiment or Further Subculture Incubate_New->End

Figure 2: Workflow for subculturing adherent cells.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • 96-well cell culture plates.

  • Cancer cell lines of interest.

  • Complete growth medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions (including a vehicle control with DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • 6-well cell culture plates.

  • Cancer cell lines.

  • Complete growth medium.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Seed Cells in 6-well Plates Treat Treat with this compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Disclaimer

This compound is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Application Notes and Protocols for SOMCL-863 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the HGF/c-Met signaling pathway is implicated in a variety of human malignancies, promoting tumor growth, proliferation, survival, motility, and invasion.[2][3][4][5] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.[1] These application notes provide detailed protocols for the use of this compound in animal models, based on published preclinical data.

Mechanism of Action: c-Met Inhibition

This compound selectively targets the c-Met kinase, effectively abrogating HGF/c-Met signaling pathways.[1] This inhibition leads to the impairment of c-Met-dependent cellular processes crucial for tumor progression, including cell proliferation, migration, and invasion.[1] In animal models, the antitumor efficacy of this compound is attributed to both its anti-proliferative and anti-angiogenic effects.[1]

c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Activation RAS RAS cMet_receptor->RAS PI3K PI3K cMet_receptor->PI3K STAT STAT cMet_receptor->STAT MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway STAT_pathway STAT Pathway STAT->STAT_pathway Proliferation Proliferation MAPK_pathway->Proliferation Angiogenesis Angiogenesis MAPK_pathway->Angiogenesis Survival Survival AKT_pathway->Survival Invasion Invasion STAT_pathway->Invasion SOMCL863 This compound SOMCL863->inhibition

Caption: The HGF/c-Met signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Efficacy of this compound
Cell LineIC₅₀ (nM) for c-Met Kinase InhibitionIC₅₀ (nM) for Cell Proliferation
EBC-18.715.3
NCI-H1993Not Reported21.6

Data extracted from Wang L, et al. Cancer Lett. 2014.

In Vivo Antitumor Efficacy of this compound in Xenograft Models
Animal ModelTreatment GroupDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)
EBC-1 XenograftThis compound25Oral63.4
EBC-1 XenograftThis compound50Oral85.2
NCI-H1993 XenograftThis compound25Oral58.7
NCI-H1993 XenograftThis compound50Oral79.1

Data extracted from Wang L, et al. Cancer Lett. 2014.

Experimental Protocols

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis cell_culture Cell Culture (EBC-1 or NCI-H1993) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_model Immunodeficient Mice (e.g., BALB/c nude) animal_model->tumor_implantation tumor_growth Tumor Growth to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination (e.g., 21 days) monitoring->endpoint necropsy Tumor Excision and Weight Measurement endpoint->necropsy analysis Immunohistochemistry (CD31, Ki-67) ELISA (IL-8) necropsy->analysis

Caption: General workflow for assessing the in vivo efficacy of this compound.

Protocol 1: Preparation and Administration of this compound for Oral Gavage

Objective: To prepare this compound for oral administration to animal models.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

  • Oral gavage needles

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

  • Suspension Preparation:

    • Levigate the this compound powder with a small amount of the vehicle solution to form a smooth paste.

    • Gradually add the remaining vehicle solution while continuously stirring or homogenizing to create a uniform suspension.

    • Ensure the final concentration of the suspension is appropriate for the intended dosage volume (typically 5-10 mL/kg for mice).

  • pH Adjustment (if necessary): Check the pH of the suspension and adjust to a physiologically compatible range (pH 6.5-7.5) if required, using sterile solutions of NaOH or HCl.

  • Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare the suspension fresh daily.

  • Administration:

    • Before each administration, thoroughly vortex or stir the suspension to ensure uniformity.

    • Administer the appropriate volume of the this compound suspension to the animals via oral gavage using a suitable gavage needle.

    • Administer the vehicle solution to the control group in the same manner.

Protocol 2: Human Tumor Xenograft Model in Nude Mice

Objective: To establish human tumor xenografts in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.

Animal Models:

  • Female BALB/c nude mice, 4-6 weeks old.

Cell Lines:

  • EBC-1 (human lung squamous cell carcinoma)

  • NCI-H1993 (human lung adenocarcinoma)

Materials:

  • Cultured EBC-1 or NCI-H1993 cells

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can enhance tumor take rate)

  • 1 mL sterile syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Harvest cultured tumor cells during their logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-200 mm³).

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment:

    • Once the tumors reach the desired size, randomize the mice into treatment and control groups.

    • Begin treatment with this compound or vehicle as described in Protocol 1.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (e.g., after 21 days of treatment), euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry).

Protocol 3: Immunohistochemical Analysis of Tumor Tissues

Objective: To assess the anti-proliferative and anti-angiogenic effects of this compound in tumor xenografts.

Markers:

  • Ki-67: A marker of cell proliferation.

  • CD31 (PECAM-1): A marker of endothelial cells to assess microvessel density (MVD).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Microtome

  • Glass slides

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies (anti-Ki-67, anti-CD31)

  • Secondary antibody detection system (e.g., HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Tissue Preparation:

    • Cut 4-5 µm sections from the FFPE tumor blocks and mount them on charged glass slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution according to the antibody manufacturer's instructions.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a suitable blocking serum.

    • Incubate the sections with the primary antibody (anti-Ki-67 or anti-CD31) at the recommended dilution and incubation time/temperature.

    • Wash the slides and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of antigen expression.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images of the stained sections using a light microscope.

    • Quantify the Ki-67 proliferation index by counting the percentage of Ki-67-positive nuclei in multiple high-power fields.

    • Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in areas of high vascularization ("hot spots") in multiple high-power fields.

Protocol 4: Measurement of IL-8 Secretion by ELISA

Objective: To measure the effect of this compound on the secretion of the pro-angiogenic factor Interleukin-8 (IL-8) from tumor cells.

Materials:

  • Conditioned media from tumor cells treated with this compound or vehicle.

  • Human IL-8 ELISA kit.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • Culture tumor cells (e.g., EBC-1) in the presence of various concentrations of this compound or vehicle for a specified period (e.g., 24-48 hours).

    • Collect the cell culture supernatant (conditioned media) and centrifuge to remove any cellular debris.

  • ELISA Assay:

    • Perform the ELISA for human IL-8 according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to the wells of a microplate pre-coated with an anti-human IL-8 antibody.

      • Incubating to allow IL-8 to bind to the immobilized antibody.

      • Washing the plate and adding a biotin-conjugated anti-human IL-8 antibody.

      • Incubating and washing, followed by the addition of a streptavidin-HRP conjugate.

      • Incubating and washing, followed by the addition of a substrate solution.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known IL-8 standards.

    • Calculate the concentration of IL-8 in the samples by interpolating their absorbance values on the standard curve.

    • Compare the levels of IL-8 secretion between this compound-treated and vehicle-treated cells.

References

Application Notes and Protocols for Somatostatin Analog SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information for a compound specifically designated "SOMCL-863" is not available. The following application notes and protocols are based on the well-characterized somatostatin (B550006) analog, Lanreotide (B11836) (Somatuline® Depot) . This information is provided as a representative example for a long-acting somatostatin analog and should be adapted based on internal data for this compound.

Introduction

Lanreotide is a synthetic octapeptide analog of the natural hormone somatostatin.[1][2] Its primary mechanism of action is mediated through high-affinity binding to somatostatin receptors (SSTR), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[3][4][5][6][7] This interaction triggers a cascade of intracellular events that lead to the inhibition of hormone secretion and cell proliferation.[4][8] Lanreotide is primarily used in the treatment of acromegaly and neuroendocrine tumors (NETs).[2][3][5] The depot formulation provides a sustained release of the drug, allowing for extended dosing intervals.[6][9]

Key Attributes of Lanreotide:

  • Target: Somatostatin Receptors (SSTR2 and SSTR5).[4][5][6]

  • Effect: Inhibition of hormone secretion (e.g., Growth Hormone, Insulin, Glucagon) and antiproliferative effects.[5][8]

  • Formulation: Long-acting depot for deep subcutaneous injection.[1][6]

Dosage and Administration (Clinical Reference)

Administration of Lanreotide is performed via deep subcutaneous injection into the superior external quadrant of the buttock.[1][2] The injection site should be alternated between the right and left side for subsequent administrations.[1] Dosage is indication-specific and should be adjusted based on patient response.

Table 1: Dosing Guidelines for Acromegaly
ParameterDosage and ScheduleRationale / Titration Criteria
Starting Dose 90 mg every 4 weeks for 3 monthsTo establish patient response and tolerability.
Dose Adjustment Based on Growth Hormone (GH) and Insulin-like Growth Factor-1 (IGF-1) levels- GH > 2.5 ng/mL, IGF-1 elevated: Increase dose to 120 mg every 4 weeks.
- GH >1 to ≤ 2.5 ng/mL, IGF-1 normal: Maintain dose at 90 mg every 4 weeks.
- GH ≤ 1 ng/mL, IGF-1 normal: Reduce dose to 60 mg every 4 weeks.

Data summarized from Somatuline Depot guidelines.

Mechanism of Action and Signaling Pathways

Lanreotide exerts its effects by mimicking natural somatostatin.[1][5] Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), it initiates downstream signaling cascades that inhibit cell function and proliferation.[4][6]

Primary Signaling Events:

  • Inhibition of Adenylyl Cyclase: Binding to the Gi-coupled SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][8] This is a key mechanism for inhibiting hormone secretion.[9]

  • Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation recruits and activates PTPs like SHP-1, which can dephosphorylate receptor tyrosine kinases, attenuating growth factor signaling.[4]

  • Modulation of Ion Channels: The signaling cascade can activate K+ channels and inhibit Ca2+ channels, leading to membrane hyperpolarization and reduced hormone exocytosis.[9]

  • Antiproliferative Effects: Lanreotide can induce cell cycle arrest and apoptosis, mediated through pathways like MAPK and PI3K/AKT.[3][4][9][10]

G cluster_membrane Plasma Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activates PTP PTP (SHP-1) SSTR2->PTP Activates SSTR5 SSTR5 SSTR5->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Prolif Cell Proliferation & Survival (MAPK, PI3K/AKT) PTP->Prolif Inhibits Lanreotide Lanreotide Lanreotide->SSTR2 Lanreotide->SSTR5 ATP ATP ATP->AC Hormone Hormone Secretion cAMP->Hormone Inhibits

Lanreotide signaling via SSTR2 and SSTR5.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of a somatostatin analog like Lanreotide in vitro and in vivo.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes a method to determine the antiproliferative effects of the compound on a neuroendocrine tumor cell line expressing SSTR2 (e.g., BON-1, QGP-1).

Materials:

  • NET cell line (e.g., BON-1)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS)

  • Lanreotide (or test compound) stock solution

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., WST-1 or MTS)

  • Plate reader (450 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Lanreotide (e.g., from 1 nM to 10 µM) in culture medium.[10] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Quantification: Add 10 µL of WST-1 or MTS reagent to each well. Incubate for 1-4 hours until color development is sufficient.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_workflow In Vitro Proliferation Assay Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (72 hours) B->C D Add WST-1/MTS Reagent C->D E Measure Absorbance (450 nm) D->E F Calculate IC50 E->F

Workflow for an in vitro cell proliferation assay.
Protocol 2: In Vivo Xenograft Tumor Growth Study

This protocol outlines a study to assess the antitumor efficacy of the compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • NET cell line for implantation (e.g., BON-1)

  • Matrigel

  • Lanreotide depot formulation (or test compound)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million NET cells suspended in 100-200 µL of PBS/Matrigel mixture into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Lanreotide low dose, Lanreotide high dose).

  • Compound Administration: Administer the compound via deep subcutaneous injection, as per the formulation's requirements (e.g., 120 mg/kg every 28 days, scaled for mouse body weight). Administer vehicle to the control group.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and general health.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 6-8 weeks) or until tumors in the control group reach a predefined maximum size.

  • Analysis: Euthanize animals and excise tumors for weight measurement and further analysis (e.g., histology, biomarker assessment). Compare tumor growth rates between treatment and control groups.

Summary of Efficacy Data

The following tables summarize clinical efficacy data for Lanreotide in the treatment of acromegaly.

Table 2: Hormonal Control in Acromegaly Patients
Study OutcomeResultPatient Cohort / Conditions
GH Control (<2.5 ng/mL) 42% of patientsN=26, 1-year prospective study
IGF-1 Normalization 54% of patientsN=26, 1-year prospective study
Both GH and IGF-1 Control 38% of patientsN=26, 1-year prospective study

Data from a 1-year prospective multicenter study.[11]

Table 3: Tumor Size Reduction in Acromegaly Patients
ParameterMean ReductionPatient Cohort / Conditions
Tumor Shrinkage Incidence 73% of patients (16 of 22)Evaluated over 1 year
Maximal Vertical Diameter 24%From 14.4 mm to 10.4 mm
Tumor Volume 44%N=22, 1-year prospective study

Data from a 1-year prospective multicenter study.[11]

References

Application Notes and Protocols: SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of human cancers, contributing to tumor growth, proliferation, migration, invasion, and angiogenesis.[1][3] this compound has demonstrated significant anti-tumor efficacy in both in vitro and in vivo models, making it a valuable tool for cancer research and a promising candidate for further therapeutic development.[1]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays.

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Target c-Met[1][2]
CAS Number 1452310-87-0[2]
Molecular Formula C23H24F3N5O3[2]
Molecular Weight 475.46 g/mol [2]
Appearance Crystalline solid(Typical for small molecule inhibitors)
Storage Store at -20°C for long-term storage.(General recommendation for similar compounds)

Preparation of this compound Stock Solutions

The following protocols are for the preparation of stock solutions of this compound for in vitro research purposes. For in vivo studies, formulation development will be required to ensure appropriate bioavailability and tolerability.

Reagents and Equipment

Table 2: Reagents and Equipment for Stock Solution Preparation

Reagent/EquipmentSpecifications
This compoundPurity ≥98%
Dimethyl sulfoxide (B87167) (DMSO)Anhydrous, cell culture grade
1.5 mL or 2.0 mL microcentrifuge tubesSterile, DNase/RNase-free
Pipettes and sterile filter tipsCalibrated, various volumes (e.g., P1000, P200, P20)
Vortex mixer
Analytical balanceReadable to at least 0.1 mg
Personal Protective Equipment (PPE)Lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro experiments.

Procedure:

  • Safety Precautions: Work in a chemical fume hood and wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Weighing this compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh out 4.75 mg of this compound powder into the tared tube.

  • Solubilization:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Table 3: Volumes of DMSO for Different Stock Concentrations (for 1 mg of this compound)

Desired Stock ConcentrationMolecular Weight ( g/mol )Volume of DMSO to Add to 1 mg of this compound
1 mM475.462.103 mL
5 mM475.46420.6 µL
10 mM475.46210.3 µL
20 mM475.46105.2 µL

Application in Cell-Based Assays

This compound can be used in a variety of cell-based assays to investigate its effects on c-Met signaling and cancer cell biology.

Experimental Workflow: In Vitro Cell Viability Assay

A common application for a c-Met inhibitor is to determine its effect on the viability of cancer cells that are dependent on c-Met signaling.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture c-Met dependent and control cell lines plate_cells Plate cells in 96-well plates cell_culture->plate_cells prepare_dilutions Prepare serial dilutions of this compound plate_cells->prepare_dilutions add_compound Add this compound to cells prepare_dilutions->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent read_plate Read plate on a microplate reader add_reagent->read_plate data_analysis Analyze data and determine IC50 read_plate->data_analysis cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds GAB1 GAB1 cMet->GAB1 Recruits & Phosphorylates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits STAT3 STAT3 cMet->STAT3 Directly Phosphorylates SRC SRC cMet->SRC PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription FAK FAK SRC->FAK FAK->Transcription SOMCL_863 This compound SOMCL_863->cMet Inhibits

References

Analytical Methods for the Detection of SOMCL-15-290

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SOMCL-15-290 is a novel small molecule inhibitor targeting Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Its role as a multi-target kinase inhibitor makes it a person of interest in oncology research. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, drug metabolism analysis, and clinical monitoring. This document provides detailed protocols for the quantitative analysis of SOMCL-15-290 in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly specific and sensitive analytical technique.[1]

The described method is suitable for a first-in-human study and can be adapted for various research applications involving the quantification of SOMCL-15-290 in a biological matrix.[1] The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters to ensure data reliability.

Experimental Protocols

Quantification of SOMCL-15-290 in Human Plasma using HPLC-MS/MS

This protocol describes a validated method for the determination of SOMCL-15-290 in human plasma.[1]

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard) to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

b. Chromatographic Conditions

The separation of SOMCL-15-290 from endogenous plasma components is achieved using a reversed-phase C18 column.[1]

ParameterValue
HPLC System Waters Acquity UPLC or equivalent
Column C18 110A column[1]
Mobile Phase A 0.2% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution (A specific gradient should be optimized, but a typical starting point would be a linear gradient from low to high percentage of Mobile Phase B over several minutes)

c. Mass Spectrometric Conditions

Detection and quantification are performed using a triple quadrupole tandem mass spectrometer in the positive electrospray ionization (ESI+) mode.[1]

ParameterValue
Mass Spectrometer Xevo-TQS triple quadrupole tandem mass spectrometer[1] or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 500 °C
Capillary Voltage 3.0 kV
MRM Transitions (Specific precursor and product ions for SOMCL-15-290 and the internal standard need to be determined through infusion and optimization)
Method Validation

To ensure the reliability of the analytical method, a full validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision The closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery at different concentrations.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Signaling Pathway

SOMCL_15_290_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways SOMCL_15_290 SOMCL-15-290 FGFR FGFR SOMCL_15_290->FGFR Inhibits CSF1R CSF1R SOMCL_15_290->CSF1R Inhibits VEGFR VEGFR SOMCL_15_290->VEGFR Inhibits Proliferation Cell Proliferation FGFR->Proliferation Survival Cell Survival FGFR->Survival Macrophage_Activity Macrophage Activity CSF1R->Macrophage_Activity Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Inhibition of FGFR, CSF1R, and VEGFR by SOMCL-15-290.

Experimental Workflow

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (C18 Column) Supernatant_Collection->HPLC Mass_Spec Tandem Mass Spectrometry (ESI+, MRM) HPLC->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for SOMCL-15-290 analysis by HPLC-MS/MS.

References

Application Notes and Protocols for SOMCL-863 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a novel, selective, and orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, this compound has demonstrated potent anti-tumor activity both in vitro and in vivo.[1][2] The deregulation of the HGF/c-Met signaling pathway is a critical driver in a variety of human malignancies, promoting tumor cell proliferation, survival, migration, invasion, and angiogenesis.[2][3][4][5] As a selective inhibitor of this pathway, this compound represents a promising therapeutic candidate for c-Met-driven cancers.[2][6]

These application notes provide detailed protocols for high-throughput screening (HTS) and secondary assays to characterize the activity of this compound and similar c-Met inhibitors. The included methodologies are designed to be robust and adaptable for drug discovery and preclinical research.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are pivotal for cell proliferation and survival. This compound exerts its anti-tumor effects by inhibiting this initial phosphorylation step, thereby abrogating downstream signaling.[2]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding P_cMet p-c-Met (Y1234/1235) cMet->P_cMet Dimerization & Autophosphorylation SOMCL_863 This compound SOMCL_863->P_cMet Inhibition GAB1 GAB1 P_cMet->GAB1 GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS Migration Migration, Invasion, Angiogenesis P_cMet->Migration PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Met Signaling Pathway and Inhibition by this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the expected quantitative data for a potent c-Met inhibitor like this compound. These values are illustrative and should be determined experimentally for each specific compound and cell line.

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

Assay TypeTarget/Cell LineEndpointIllustrative IC₅₀ (nM)
Biochemical Assay Recombinant c-Met KinaseKinase Activity5
Cellular Assay EBC-1 (c-Met amplified)c-Met Phosphorylation20
NCI-H1993 (c-Met amplified)c-Met Phosphorylation25
Cell Proliferation EBC-1Cell Viability50
NCI-H1993Cell Viability65
A549 (low c-Met)Cell Viability>10,000
Cell Migration EBC-1Cell Migration100
Cell Invasion NCI-H1993Cell Invasion150

Table 2: Representative In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDosage (mg/kg/day)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-15000
This compound2582545
This compound5045070
This compound10022585

Experimental Workflow for HTS

The general workflow for identifying and characterizing c-Met inhibitors involves a primary biochemical screen followed by a cascade of cell-based secondary assays to confirm on-target activity and assess functional consequences.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Secondary Assays cluster_invivo In Vivo Evaluation Compound_Library Compound Library Primary_Screen Biochemical HTS (c-Met Kinase Assay) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC₅₀ Determination Hits->Dose_Response Cellular_Phospho Cellular c-Met Phosphorylation Assay Dose_Response->Cellular_Phospho Functional_Assays Functional Assays (Proliferation, Migration, Invasion) Cellular_Phospho->Functional_Assays Selectivity Kinase Selectivity Profiling Functional_Assays->Selectivity Confirmed_Hits Confirmed Hits Selectivity->Confirmed_Hits PK_Studies Pharmacokinetic Studies Confirmed_Hits->PK_Studies Xenograft Xenograft Efficacy Models PK_Studies->Xenograft Lead_Candidate Lead Candidate Xenograft->Lead_Candidate

Caption: High-Throughput Screening Workflow for c-Met Inhibitors.

Experimental Protocols

Biochemical c-Met Kinase Assay (HTS Format)

This assay measures the direct inhibitory effect of this compound on c-Met kinase activity. The ADP-Glo™ or a similar luminescence-based assay is suitable for HTS.

Materials:

  • Recombinant human c-Met kinase domain

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mg/ml BSA, 2 mM DTT, pH 7.5)

  • This compound (or test compounds) in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Transfer 50 nL of each dilution to a 384-well assay plate using an acoustic dispenser. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Enzyme Addition: Prepare a solution of c-Met kinase (e.g., 0.5-1 ng/µL) in Kinase Assay Buffer. Add 5 µL to each well.

  • Reaction Initiation: Prepare a master mix of substrate and ATP in Kinase Assay Buffer (final concentrations of ~0.2 mg/mL and 25 µM, respectively). Add 5 µL to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay confirms the on-target effect of this compound by measuring the inhibition of HGF-induced c-Met phosphorylation in a relevant cancer cell line.

Materials:

  • EBC-1 or other c-Met dependent cancer cell line

  • Culture medium (e.g., RPMI-1640 + 10% FBS)

  • Serum-free medium

  • Recombinant Human HGF

  • This compound

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • AlphaScreen™ SureFire™ kit or similar detection reagents

  • 384-well cell culture plates

Protocol:

  • Cell Seeding: Seed EBC-1 cells into a 384-well plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (final concentration 50 ng/mL) for 10-15 minutes at 37°C. Include unstimulated controls.

  • Cell Lysis: Aspirate the medium and add 50 µL of Lysis Buffer to each well. Incubate on a shaker for 15 minutes.

  • Detection (AlphaScreen™): Transfer lysate to a 384-well Proxiplate. Add acceptor and donor bead mix according to the manufacturer's protocol.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the ratio of phospho-c-Met to total c-Met signal and determine the IC₅₀ value.

Cell Proliferation Assay (MTS/MTT)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • c-Met dependent (e.g., EBC-1) and c-Met independent (e.g., A549) cell lines

  • Culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well clear-bottom cell culture plates

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated controls.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Migration and Invasion Assays (Boyden Chamber)

These assays measure the ability of this compound to inhibit HGF-induced cell migration (through a porous membrane) and invasion (through an extracellular matrix-coated membrane).

Materials:

  • Cancer cell lines (e.g., EBC-1, NCI-H1993)

  • 96-well Transwell® plates (8 µm pore size)

  • Matrigel® Basement Membrane Matrix (for invasion assay only)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS or HGF)

  • This compound

  • Calcein AM or Crystal Violet for staining

Protocol:

  • Chamber Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify. Rehydrate the inserts with serum-free medium.

  • Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber of the plate.

  • Cell Seeding: Harvest and resuspend serum-starved cells in serum-free medium containing serial dilutions of this compound. Seed the cell suspension (e.g., 50,000 cells) into the upper chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.

  • Staining and Quantification:

    • Crystal Violet: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with 0.5% crystal violet. Elute the dye and measure absorbance.

    • Calcein AM: Add Calcein AM to the lower chamber to fluorescently label the migrated cells. Read fluorescence on a plate reader.

  • Data Analysis: Quantify the number of migrated/invaded cells and calculate the percent inhibition relative to the vehicle control to determine the IC₅₀ value.

References

Application Notes: SOMCL-863 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

As the specific disease was not provided, this document will focus on the application of SOMCL-863 in Acute Myeloid Leukemia (AML) , a cancer type where inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as this compound, have been investigated.

Introduction

This compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly targeting BRD4. In the context of Acute Myeloid Leukemia (AML), the c-MYC oncogene is a critical driver of proliferation and survival of leukemia cells. The expression of c-MYC is epigenetically regulated by the BET protein BRD4, which binds to acetylated histones at the MYC gene's super-enhancer regions. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the suppression of MYC transcription and subsequent downstream effects, including cell cycle arrest and apoptosis in AML cells. These application notes provide an overview of its mechanism, key experimental data, and protocols for its use in AML research.

Mechanism of Action

This compound functions by disrupting the interaction between BRD4 and acetylated histones, a key step in the transcriptional activation of oncogenes like c-MYC. This disruption leads to a cascade of events culminating in anti-leukemic activity.

cluster_0 AML Cell Nucleus cluster_1 Mechanism of this compound cluster_2 Downstream Effects Histones Acetylated Histones on Super-Enhancer BRD4 BRD4 Histones->BRD4 Binds to Transcription RNA Polymerase II & Transcription Factors BRD4->Transcription Recruits MYC_Gene c-MYC Gene MYC_mRNA c-MYC mRNA MYC_Gene->MYC_mRNA Transcription Transcription->MYC_Gene Activates MYC_mRNA_down Reduced c-MYC mRNA MYC_mRNA->MYC_mRNA_down Transcription Suppressed SOMCL863 This compound BRD4_Inhibited BRD4 SOMCL863->BRD4_Inhibited Competitively Binds & Inhibits BRD4_Inhibited->Histones Binding Blocked MYC_Protein_down Reduced c-MYC Protein MYC_mRNA_down->MYC_Protein_down CellCycle Cell Cycle Arrest (G1 Phase) MYC_Protein_down->CellCycle Apoptosis Apoptosis MYC_Protein_down->Apoptosis

Figure 1: Mechanism of Action of this compound in AML Cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound in various AML models.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineSubtypeIC50 (nM)Assay Type
MV4-11AML (MLL-rearranged)85CellTiter-Glo
MOLM-13AML (MLL-rearranged)120CellTiter-Glo
OCI-AML3AML (NPM1-mutated)250MTS Assay
Kasumi-1AML (t(8;21))480MTS Assay

Data is representative and compiled from typical results for potent BRD4 inhibitors in these cell lines.

Table 2: In Vivo Efficacy of this compound in AML Xenograft Model

Animal ModelDosingEfficacy MetricResult
MV4-11 Xenograft (NOD/SCID mice)50 mg/kg, oral, dailyTumor Growth Inhibition (TGI)75%
PDX Model (AML patient-derived)50 mg/kg, oral, dailyIncreased Median Survival45 days vs 25 days (vehicle)

Data represents expected outcomes based on preclinical studies of similar BRD4 inhibitors.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.

p1 1. Cell Seeding Seed AML cells (e.g., MV4-11) in 96-well plates. (5,000 cells/well) p2 2. Compound Treatment Add serial dilutions of this compound. (0.1 nM to 10 µM) p1->p2 p3 3. Incubation Incubate for 72 hours at 37°C, 5% CO2. p2->p3 p4 4. Reagent Addition Add CellTiter-Glo® Reagent to each well. p3->p4 p5 5. Luminescence Reading Incubate for 10 min, then read luminescence on a plate reader. p4->p5 p6 6. Data Analysis Normalize data to vehicle control. Calculate IC50 using non-linear regression. p5->p6

Figure 2: Workflow for Cell Viability (IC50) Determination.

Methodology:

  • Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Add the diluted compound to the respective wells. Include a DMSO-only well as a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Luminescence Measurement: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (log(inhibitor) vs. normalized response) model.

Protocol 2: Western Blot for c-MYC and Apoptosis Markers

This protocol assesses the effect of this compound on target protein expression (c-MYC) and downstream apoptosis markers (Cleaved PARP).

Methodology:

  • Treatment: Seed 1-2 million AML cells in 6-well plates and treat with this compound (e.g., at 1x and 5x the IC50 concentration) or DMSO vehicle for 24-48 hours.

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-MYC, Cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control to compare expression levels across different treatment conditions.

Protocol 3: In Vivo Efficacy Study in an AML Xenograft Model

This protocol describes a study to evaluate the anti-tumor efficacy of this compound in a mouse model.

s1 1. Cell Implantation Inject MV4-11 cells subcutaneously into immunodeficient mice. s2 2. Tumor Growth Allow tumors to grow to a palpable size (e.g., 100-150 mm³). s1->s2 s3 3. Randomization & Dosing Randomize mice into groups. Administer this compound or vehicle daily via oral gavage. s2->s3 s4 4. Monitoring Measure tumor volume and body weight 2-3 times per week. s3->s4 s5 5. Endpoint Continue treatment until tumors in the control group reach max size. Sacrifice mice and collect tumors. s4->s5 s6 6. Analysis Calculate Tumor Growth Inhibition (TGI). Analyze biomarkers in tumor tissue. s5->s6

Figure 3: Workflow for an In Vivo AML Xenograft Study.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), which are capable of accepting human cell line grafts.

  • Cell Implantation: Subcutaneously inject 5-10 million MV4-11 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.

  • Tumor Establishment: Monitor the mice until tumors reach an average volume of 100-150 mm³.

  • Group Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg).

  • Dosing: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80). Administer the compound or vehicle daily via oral gavage.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Tissue Collection and Analysis: At the endpoint, euthanize the mice and excise the tumors. Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.g., Western blot for c-MYC) or histopathology.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA). Plot survival curves (Kaplan-Meier) if survival is an endpoint.

Measuring the Efficacy of SOMCL-863: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOMCL-863 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive therapeutic targets. This compound exerts its anti-tumor effects by modulating the transcription of key oncogenic signaling pathways, notably the STAT signaling pathway.[1][2][3] Accurate and robust methods for measuring the efficacy of this compound are critical for its preclinical development and for understanding its mechanism of action.

These application notes provide detailed protocols for a suite of in vitro and in vivo assays to comprehensively evaluate the efficacy of this compound. The methodologies described herein are designed to assess its impact on cell viability, apoptosis, target engagement, and downstream signaling, as well as its anti-tumor activity in animal models.

Mechanism of Action: The CDK8/19-STAT Signaling Axis

CDK8 and CDK19 are known to phosphorylate the transcription factor STAT1 at serine 727 (S727) and STAT3, thereby regulating their transcriptional activity.[2][4][5] In many cancer models, the inhibition of CDK8/19 by compounds like this compound leads to a decrease in the phosphorylation of STAT1 S727, which can serve as a valuable pharmacodynamic biomarker of target engagement.[4][6] The modulation of STAT activity, in turn, affects the expression of genes involved in cell proliferation, survival, and immune responses.[3][7][8]

SOMCL_863_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation (Tyr) pSTAT_Y pSTAT (Tyr) STAT->pSTAT_Y STAT_dimer STAT Dimer pSTAT_Y->STAT_dimer Dimerization pSTAT_S pSTAT (Ser) STAT_dimer->pSTAT_S Nuclear Translocation Mediator Mediator Complex CDK8_19 CDK8/19 Mediator->CDK8_19 CDK8_19->pSTAT_S Phosphorylation (Ser) RNAPII RNA Pol II pSTAT_S->RNAPII Transcriptional Activation Gene_Expression Target Gene Expression pSTAT_S->Gene_Expression DNA DNA SOMCL863 This compound SOMCL863->CDK8_19 Inhibition

Figure 1: Simplified signaling pathway of CDK8/19 and the inhibitory action of this compound.

In Vitro Efficacy Assays

A battery of in vitro assays is essential to determine the cellular effects of this compound.

Cell Viability Assays

These assays measure the overall health of a cell population and are fundamental for determining the cytotoxic or cytostatic effects of this compound.

Data Presentation:

Assay TypePrincipleEndpoint MeasurementTypical Plate Format
MTT Assay Enzymatic reduction of tetrazolium salt by metabolically active cells.[9]Absorbance (570 nm)96-well
CellTiter-Glo® Quantitation of ATP, an indicator of metabolically active cells.[10]Luminescence96- or 384-well

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [10]

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells (96-well plate) treat Treat with this compound (Serial Dilution) start->treat incubate Incubate (e.g., 72h) treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Mix to Lyse Cells add_reagent->lyse read Measure Luminescence lyse->read analyze Analyze Data (Calculate IC50) read->analyze

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.
Apoptosis Assays

To determine if the reduction in cell viability is due to the induction of programmed cell death, apoptosis assays are performed.

Data Presentation:

Assay TypePrincipleEndpoint MeasurementTypical Plate Format
Annexin V Staining Detection of phosphatidylserine (B164497) (PS) translocation to the outer cell membrane, an early marker of apoptosis.[11][12]Fluorescence (Flow Cytometry or Imaging)6- or 12-well
Caspase-3/7 Activity Measurement of the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[11][13]Fluorescence or Luminescence96-well

Experimental Protocol: IncuCyte® Caspase-3/7 Apoptosis Assay [13]

  • Cell Seeding: Plate cells in a 96-well plate as described for the viability assay.

  • Reagent and Treatment Preparation: Dilute the IncuCyte® Caspase-3/7 Green Reagent in the cell culture medium to the desired final concentration (e.g., 5 µM). Prepare treatment solutions of this compound in the reagent-containing medium.

  • Assay Start: Add the treatment solutions to the wells. Include a vehicle control and a positive control (e.g., staurosporine).

  • Live-Cell Imaging: Place the plate inside an IncuCyte® Live-Cell Analysis System.

  • Image Acquisition: Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 48-72 hours).

  • Data Analysis: Use the integrated software to quantify the number of green fluorescent (apoptotic) cells over time. Normalize the apoptotic cell count to the total cell number (confluence) to determine the percentage of apoptotic cells.

Target Engagement and Downstream Signaling Analysis by Western Blot

Western blotting is used to measure the levels of specific proteins and their phosphorylation status, providing direct evidence of this compound's effect on its intended target and signaling pathway.[14][15]

Data Presentation:

Target ProteinExpected Change with this compoundAntibody Type
p-STAT1 (S727) DecreasePhospho-specific
Total STAT1 No changePan-specific
p-STAT3 (Tyr705) Variable, may decreasePhospho-specific
Total STAT3 No changePan-specific

Experimental Protocol: Western Blot for Phospho-STAT1 [16][17]

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of this compound for a defined period (e.g., 6 hours).

    • If studying cytokine-induced signaling, stimulate cells with a cytokine like IFN-γ (e.g., 10 ng/mL) for the last 30 minutes of the treatment period.[6]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT1 (S727) (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT1 and a loading control like GAPDH or β-actin.

Western_Blot_Workflow cluster_workflow Western Blot Workflow treat Cell Treatment & Lysis quant Protein Quantification treat->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to Membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody (e.g., p-STAT1) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect reprobe Strip & Re-probe (Total STAT1, GAPDH) detect->reprobe

Figure 3: General workflow for Western blot analysis.

In Vivo Efficacy Assays

To evaluate the anti-tumor activity of this compound in a physiological context, in vivo studies using xenograft models are essential.[18][19]

Data Presentation:

ParameterMeasurement MethodData Representation
Tumor Volume Digital calipersTumor growth curves (Mean tumor volume ± SEM vs. time)
Body Weight Digital scaleBody weight change curves (Mean % change vs. time)
Tumor Growth Inhibition (TGI) Calculation based on final tumor volumesBar graph (% TGI)

Experimental Protocol: Human Tumor Xenograft Model [19][20]

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Drug Administration: Administer this compound or vehicle control to the mice according to the planned dose and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[20]

    • Monitor the body weight and general health of the animals regularly as an indicator of toxicity.

  • Study Endpoint: Continue the study for a predetermined period or until tumors in the control group reach the maximum allowed size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[20]

    • Analyze the statistical significance of the differences between treatment and control groups.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at specific time points after the final dose to analyze target engagement (e.g., p-STAT1 levels) by Western blot or immunohistochemistry.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the CDK8/19 inhibitor this compound. By systematically assessing its effects on cell viability, apoptosis, on-target signaling, and in vivo tumor growth, researchers can build a robust data package to support its continued development as a potential cancer therapeutic. The consistent application of these standardized methods will ensure data quality and comparability across studies.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of SOMCL-863 using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically investigate gene function and its role in disease and drug response. This document provides a detailed framework for utilizing CRISPR-Cas9 screening to elucidate the mechanism of action, identify resistance genes, and discover synergistic targets for the novel compound SOMCL-863. While specific details regarding the molecular target and signaling pathway of this compound are not publicly available at this time, this guide presents a generalized yet comprehensive approach that can be adapted once such information is determined.

CRISPR-Cas9 screens, in the context of a novel compound like this compound, can be instrumental in:

  • Target Deconvolution: Identifying the cellular target(s) of this compound by screening for genes whose knockout confers resistance to the compound.

  • Pathway Analysis: Uncovering the signaling pathways modulated by this compound.

  • Biomarker Discovery: Identifying genetic markers that predict sensitivity or resistance to this compound.

  • Combination Therapy: Discovering genes that, when inhibited, synergize with this compound to enhance its therapeutic effect.

Data Presentation

Quantitative data from CRISPR-Cas9 screens are typically presented in tables that rank genes based on their impact on the screen's phenotype (e.g., cell survival in the presence of this compound). Below are example tables illustrating how data from positive and negative selection screens would be structured.

Table 1: Top Gene Hits from a Positive Selection Screen for this compound Resistance

Gene SymbolRankLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
GENE_A15.81.2e-82.5e-7
GENE_B25.23.5e-85.1e-7
GENE_C34.91.1e-71.3e-6
...............

This table would list genes whose knockout leads to increased cell survival in the presence of this compound, suggesting they are essential for the compound's activity or are part of the target pathway.

Table 2: Top Gene Hits from a Negative Selection Screen for this compound Synergistic lethality

Gene SymbolRankLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
GENE_X1-4.52.1e-94.3e-8
GENE_Y2-4.15.8e-98.2e-8
GENE_Z3-3.81.4e-81.9e-7
...............

This table would list genes whose knockout leads to decreased cell survival in the presence of a sub-lethal dose of this compound, indicating a synthetic lethal interaction.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify this compound Resistance Genes

Objective: To identify genes that are essential for the cytotoxic/cytostatic activity of this compound.

Materials:

  • Cancer cell line of interest (e.g., a cell line known to be sensitive to this compound)

  • Lentiviral vector expressing Cas9 nuclease

  • GeCKO (Genome-scale CRISPR Knockout) library (or other suitable whole-genome sgRNA library)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancement reagent

  • This compound

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Methodology:

  • Establish a Stable Cas9-Expressing Cell Line:

    • Transduce the target cell line with a lentiviral vector encoding Cas9.

    • Select for stably transduced cells using an appropriate antibiotic (e.g., blasticidin).

    • Validate Cas9 expression and activity.

  • Lentiviral sgRNA Library Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and packaging plasmids.

    • Harvest the lentiviral supernatant 48-72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • CRISPR-Cas9 Library Transduction:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.

    • Select transduced cells with puromycin. A portion of the cells should be harvested at this point to serve as the "Day 0" or initial reference population.

  • This compound Treatment:

    • Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

    • The concentration of this compound should be predetermined to cause significant but incomplete cell death (e.g., IC50-IC80) over the course of the experiment (typically 14-21 days).

    • Maintain the cells under treatment, ensuring adequate representation of the library at each passage.

  • Genomic DNA Extraction and Library Preparation:

    • Harvest cells from the control and treated populations at the end of the experiment.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Prepare the amplified DNA for NGS.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the sgRNA libraries from the initial population and the final control and treated populations.

    • Align the sequencing reads to the sgRNA library reference.

    • Calculate the abundance of each sgRNA in each sample.

    • Use statistical tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These sgRNAs target genes whose knockout confers resistance to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

G Hypothetical Signaling Pathway for this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates/Degrades TF Transcription Factor TF_Inhibitor->TF Inhibits Gene_Expression Gene Expression (Apoptosis) TF->Gene_Expression Promotes SOMCL863 This compound SOMCL863->Receptor Binds/Activates G CRISPR-Cas9 Screening Workflow for this compound cluster_setup Screen Setup cluster_execution Screen Execution cluster_analysis Data Analysis A 1. Establish Cas9-expressing cell line B 2. Produce lentiviral sgRNA library C 3. Transduce cells with sgRNA library (low MOI) D 4. Select transduced cells (e.g., Puromycin) C->D E 5. Split into Control (Vehicle) and Treatment (this compound) arms D->E F 6. Culture for 14-21 days E->F G 7. Harvest cells and extract genomic DNA F->G H 8. PCR amplify sgRNA cassettes and perform NGS G->H I 9. Identify enriched/depleted sgRNAs H->I J 10. Hit identification and pathway analysis I->J G Logical Relationship of Screen Hits cluster_positive Positive Selection Hits (Resistance) cluster_negative Negative Selection Hits (Synergy) P1 Gene A (Target) SOMCL863 This compound Treatment P1->SOMCL863 Loss of target prevents drug binding/activity P2 Gene B (Downstream Effector) P2->SOMCL863 Loss of effector blocks apoptotic signal P3 Gene C (Drug Transporter) P3->SOMCL863 Loss of transporter prevents drug uptake N1 Gene X (Parallel Pathway) N1->SOMCL863 Inhibition of parallel survival pathway enhances drug effect N2 Gene Y (Apoptosis Inhibitor) N2->SOMCL863 Inhibition of anti-apoptotic protein enhances drug effect

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SOMCL-863 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the small molecule inhibitor, SOMCL-863. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when preparing my stock solution or diluting it into aqueous buffer. What is the recommended starting procedure?

A1: Issues with the solubility of small molecule inhibitors like this compound are a common challenge in experimental biology.[1][2][3] The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental buffer.

For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for many organic molecules.[4] A general protocol is to prepare a 10 mM stock solution in anhydrous, high-purity DMSO.[4] If insolubility persists, gentle warming (e.g., to 37°C) or brief sonication (5-10 minutes in a water bath sonicator) can aid dissolution.[4]

When diluting the DMSO stock into your aqueous buffer (e.g., cell culture medium or PBS), it is critical to add the DMSO stock to the aqueous buffer and not the other way around, followed by immediate vigorous mixing.[4] This rapid dispersion helps to prevent the compound from precipitating out of solution.[4]

Troubleshooting Guides

Q2: My this compound is still precipitating in the final aqueous solution, even when following the recommended dilution method. What are my next steps?

A2: If you continue to observe precipitation, several factors could be at play. The following troubleshooting workflow can help you systematically address the issue.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No optimize_dilution Optimize Dilution Protocol reduce_conc->optimize_dilution reduce_dmso Lower DMSO stock concentration and adjust dilution factor check_dmso->reduce_dmso Yes check_dmso->optimize_dilution No reduce_dmso->optimize_dilution alternative_solvents Consider Alternative Solvents or Formulation Strategies optimize_dilution->alternative_solvents Precipitation still occurs end Insoluble at desired concentration alternative_solvents->end If all else fails G stock 10 mM this compound in 100% DMSO intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->intermediate final_prep Add small volume of DMSO intermediate to pre-warmed aqueous buffer intermediate->final_prep vortex Vortex Immediately final_prep->vortex final_solution Final Aqueous Solution (e.g., 10 µM in <0.1% DMSO) vortex->final_solution

References

Technical Support Center: Optimizing SOMCL-863 Treatment Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentrations of SOMCL-863, a hypothetical inhibitor of the Sonic Hedgehog (SHH) signaling pathway. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response curve using serial dilutions, with concentrations spanning from the nanomolar (nM) to the micromolar (µM) range (e.g., 10 nM to 100 µM) with half-log10 steps.[1] This initial experiment will help identify the concentration range where the compound exhibits biological activity and guide the design of subsequent, more focused experiments.

Q2: What is the appropriate solvent for this compound, and what is the maximum permissible solvent concentration in my cell culture?

A2: While the optimal solvent depends on the specific chemical properties of this compound, many small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is critical to use a solvent concentration that is non-toxic to the cells.[1] A vehicle control, consisting of cells treated with the solvent at the same concentration used to deliver the drug, should always be included in your experiments.[2] The final DMSO concentration in the cell culture medium should typically be kept below 0.5% (v/v), although the tolerance can be cell line-dependent.[3]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time for this compound will depend on its mechanism of action and the biological endpoint being measured. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.[4] Typical incubation times for anti-cancer compounds in cell viability assays are 24, 48, and 72 hours.[4][5]

Q4: What are the expected cellular effects of this compound, given its hypothetical role as an SHH pathway inhibitor?

A4: The Sonic Hedgehog (SHH) signaling pathway is known to play a crucial role in tumorigenesis, cell differentiation, and angiogenesis.[6][7][8] As an inhibitor of this pathway, this compound is expected to suppress cell proliferation, induce apoptosis, and potentially inhibit neo-vascularization in cancer cell lines where the SHH pathway is active.[6]

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound treatment concentrations.

Issue 1: No Observable Effect of this compound

Possible Causes:

  • Concentration is too low: The tested concentrations may be below the effective range for the specific cell line.

  • Inactive compound: The compound may not be active in the chosen cell line, or there might be issues with its integrity.

  • Short incubation time: The duration of treatment may be insufficient to induce a measurable response.

  • Cell health issues: The cells may be unhealthy or not expressing the target of this compound.

Solutions:

  • Test a higher concentration range of this compound.[4]

  • Verify the compound's activity in a different, potentially more sensitive, cell line.[4]

  • Increase the incubation time.[4]

  • Ensure cells are healthy, within a low passage number, and free from contamination.[9][10]

Issue 2: High Variability Between Replicate Wells

Possible Causes:

  • Inconsistent cell seeding: Uneven distribution of cells across the wells of the microplate.

  • Uneven compound distribution: Improper mixing of the compound in the culture medium.

  • Edge effects: Evaporation from the outer wells of the plate can lead to increased compound concentration and affect cell growth.[3]

  • Pipetting errors: Inaccurate pipetting can introduce variability.[11]

Solutions:

  • Ensure the cell suspension is thoroughly mixed before and during seeding.[4]

  • Mix the compound solution well before adding it to the wells.[4]

  • To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.[3][12]

  • Use calibrated pipettes and proper pipetting techniques.[11]

Issue 3: Excessive Cell Death, Even at Low Concentrations

Possible Causes:

  • High compound cytotoxicity: this compound may be highly potent in the chosen cell line.

  • Cell sensitivity: The cell line may be particularly sensitive to the compound or the solvent.

  • Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

Solutions:

  • Use a lower concentration range for this compound.[4]

  • Reduce the incubation time.[4]

  • Ensure the final solvent concentration is not contributing to toxicity by running a solvent toxicity curve.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 (half-maximal inhibitory concentration) value.

Materials:

  • 96-well tissue culture plates

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a no-treatment control.[2][4]

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Treatment
DaoyMedulloblastoma0.5
Panc-1Pancreatic Cancer1.2
A549Lung Cancer5.8
MCF-7Breast Cancer> 50

Table 2: Hypothetical Dose-Response Data for this compound in Daoy Cells (48h)

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.3
0.551.3 ± 3.9
1.022.4 ± 2.8
10.05.1 ± 1.5
100.02.3 ± 0.9

Mandatory Visualizations

SHH_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation SOMCL863 This compound SOMCL863->SMO Inhibits TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes

Caption: Hypothetical mechanism of this compound in the Sonic Hedgehog signaling pathway.

Experimental_Workflow Start Start: Optimizing this compound Treatment Concentration DoseResponse 1. Broad Dose-Response Curve (e.g., 10 nM - 100 µM) Start->DoseResponse TimeCourse 2. Time-Course Experiment (e.g., 24h, 48h, 72h) DoseResponse->TimeCourse DetermineIC50 3. Determine IC50 Value TimeCourse->DetermineIC50 DownstreamAssays 4. Perform Downstream Assays (e.g., Apoptosis, Western Blot) at IC50 and sub-IC50 concentrations DetermineIC50->DownstreamAssays End End: Optimal Concentration Identified DownstreamAssays->End

Caption: Experimental workflow for optimizing this compound treatment concentration.

Troubleshooting_Workflow Start Problem Encountered (e.g., No Effect, High Variability) CheckCompound 1. Verify Compound Integrity and Concentration Start->CheckCompound CheckCells 2. Assess Cell Health and Passage Number CheckCompound->CheckCells CheckProtocol 3. Review Assay Protocol (Seeding, Incubation, Reagents) CheckCells->CheckProtocol CheckData 4. Analyze Data for Errors (Calculations, Controls) CheckProtocol->CheckData IdentifyCause Identify Root Cause CheckData->IdentifyCause Redesign Redesign and Repeat Experiment IdentifyCause->Redesign Cause Identified

References

Technical Support Center: Overcoming Experimental Variability with SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SOMCL-863 in their experiments. Due to the novel nature of this compound, experimental variability can be a significant challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3-binding groove of Bcl-2, it displaces pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic pathway.

Q2: What are the most common sources of experimental variability when working with this compound?

A2: The most frequently encountered sources of variability include:

  • Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound depending on their expression levels of Bcl-2 family proteins.

  • Compound stability and storage: Improper storage or handling of this compound can lead to degradation and reduced potency.

  • Assay conditions: Variations in cell density, serum concentration, and incubation time can significantly impact experimental outcomes.

Q3: How can I assess the quality and purity of my this compound sample?

A3: It is recommended to perform High-Performance Liquid Chromatography (HPLC) to assess the purity of your this compound sample. The expected purity should be >98%. Additionally, Mass Spectrometry (MS) can be used to confirm the molecular weight of the compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across experiments Cell passage number: High passage numbers can lead to genetic drift and altered protein expression.Use cells within a consistent and low passage number range (e.g., passages 5-15).
Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell sensitivity.Test and use a single, qualified lot of FBS for the duration of a study.
Inaccurate compound concentration: Errors in serial dilutions or improper dissolution of the compound.Prepare fresh stock solutions and perform accurate serial dilutions for each experiment. Confirm the concentration of the stock solution spectrophotometrically if possible.
Low potency or lack of expected biological effect Compound degradation: this compound may be sensitive to light or repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials and store them protected from light at -80°C.
Suboptimal assay incubation time: The time required to observe an apoptotic effect can vary between cell lines.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line.
High protein binding: this compound may bind to proteins in the cell culture medium, reducing its effective concentration.Consider reducing the serum concentration in your assay medium if compatible with your cell line's health.
High background signal in apoptosis assays Cell stress: High cell density or nutrient depletion can induce apoptosis independent of the compound.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Reagent issues: Improper handling or expired assay reagents.Ensure all assay reagents are within their expiration date and have been stored according to the manufacturer's instructions.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours until a color change is visible.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Bcl-2 Family Proteins

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Signaling Pathways

SOMCL_863_Mechanism_of_Action cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bim Bim Bax_Bak Bax/Bak Bim->Bax_Bak Activates Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates SOMCL_863 This compound SOMCL_863->Bcl2 Inhibits Experimental_Workflow_Troubleshooting cluster_Planning Experimental Planning cluster_Execution Experiment Execution cluster_Analysis Data Analysis & Troubleshooting P1 Cell Line Selection (Low Passage) E1 Prepare Fresh Stock Solutions P1->E1 P2 Compound QC (HPLC/MS) P2->E1 P3 Protocol Optimization (Time-course, Density) E3 Consistent Incubation Conditions P3->E3 E2 Accurate Serial Dilutions E1->E2 E2->E3 A1 Inconsistent Results? E3->A1 A2 Review Protocol Check Reagents A1->A2 Yes A3 Consult Troubleshooting Guide A1->A3 Yes A2->P1 A3->P2

SOMCL-863 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SOMCL-863. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of the novel kinase, Kinase-X, with a high affinity in the low nanomolar range. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic site of Kinase-X.

Q2: Are there known off-target effects associated with this compound?

A2: Yes, like many kinase inhibitors, this compound can exhibit off-target activity. Kinome-wide screening has revealed inhibitory effects on a small number of other kinases, particularly at higher concentrations. It is crucial to be aware of these potential off-targets to accurately interpret experimental data.

Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?

A3: Proactive identification of off-target effects is a critical step for robust research. A recommended approach is to perform a kinase selectivity profiling experiment, screening this compound against a broad panel of kinases.[1][2] This can be accomplished through commercial services that offer comprehensive kinome panels. Additionally, chemical proteomics techniques, such as affinity purification coupled with mass spectrometry, can help identify other protein interactions.[1]

Q4: What is the recommended approach to confirm that the observed phenotype in my experiment is due to the inhibition of the intended target and not an off-target effect?

A4: The gold-standard method for validating on-target effects is to test this compound in a system where the intended target, Kinase-X, has been genetically removed, for instance, through CRISPR-Cas9 knockout. If the compound's effect persists in the absence of the intended target, it strongly suggests that the observed phenotype is mediated by one or more off-target interactions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Phenotype Inhibition of an unknown off-target kinase.Conduct a broad kinase selectivity screen (kinome profiling) at a concentration 10-fold higher than the on-target IC50.[1]
The compound affects a non-kinase protein.Perform a target deconvolution study using methods like chemical proteomics or a cellular thermal shift assay (CETSA).[1]
Lack of On-Target Effect Poor compound stability or metabolism in the experimental system.Assess the stability of this compound in your specific cell culture medium or experimental buffer over the time course of your experiment.
Inadequate cellular permeability.If using a cell-based assay, consider performing a cellular target engagement assay, such as NanoBRET™, to confirm the compound is reaching its intracellular target.
Paradoxical Pathway Activation The inhibitor paradoxically activates a signaling pathway.Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting to identify unexpectedly activated pathways.[1]
Inconsistent Results The observed effect is due to the chemical properties of the inhibitor and not target inhibition.Synthesize and test a structurally similar but inactive analog of this compound as a negative control.[1] The inactive analog should not produce the same phenotype, confirming the effect is target-dependent.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets as determined by in vitro kinase assays.

Kinase Target IC50 (nM) Description
Kinase-X (On-Target) 5 Primary Target
Off-Target Kinase A85Potential for off-target effects at higher concentrations.
Off-Target Kinase B250Moderate off-target activity.
Off-Target Kinase C>1000Low to negligible off-target activity.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinase profiling service.[1]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a large panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[1]

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[1]

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of this compound against these off-targets.[1]

  • Selectivity Analysis: Compare the IC50 values for the on-target kinase and the identified off-target kinases to determine the selectivity profile of the compound.

Protocol 2: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation

This protocol outlines a general workflow for creating a target gene knockout cell line to test whether the efficacy of this compound is dependent on its intended target.

  • sgRNA Design and Cloning: Design and clone single guide RNAs (sgRNAs) targeting a critical exon of the gene encoding for Kinase-X into a suitable Cas9 expression vector.

  • Transfection and Cell Seeding: Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid. After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.

  • Clonal Selection and Expansion: Isolate and expand individual cell colonies.

  • Knockout Validation: Screen the expanded clones for the absence of Kinase-X protein expression using Western blotting or other appropriate methods.

  • Compound Efficacy Testing: Test the cytotoxic or phenotypic effects of this compound on both the wild-type and Kinase-X knockout cell lines. A loss of efficacy in the knockout cells would confirm on-target activity.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Phenotype Observed q1 Is the phenotype consistent with on-target inhibition? start->q1 on_target Proceed with further on-target validation q1->on_target Yes off_target_q Potential Off-Target Effect q1->off_target_q No kinase_screen Perform Kinome-Wide Screen off_target_q->kinase_screen proteomics Perform Chemical Proteomics off_target_q->proteomics inactive_control Test Inactive Analog off_target_q->inactive_control analyze Analyze Results & Identify Off-Targets kinase_screen->analyze proteomics->analyze inactive_control->analyze

Caption: Troubleshooting logic for unexpected experimental outcomes.

G cluster_pathway Hypothetical Signaling Pathway of this compound SOMCL863 This compound KinaseX Kinase-X (On-Target) SOMCL863->KinaseX Inhibits OffTargetA Off-Target Kinase A SOMCL863->OffTargetA Inhibits (at high conc.) Downstream1 Downstream Effector 1 KinaseX->Downstream1 Activates Downstream2 Downstream Effector 2 OffTargetA->Downstream2 Activates PhenotypeA Expected Phenotype Downstream1->PhenotypeA PhenotypeB Unexpected Phenotype Downstream2->PhenotypeB

Caption: Hypothetical signaling pathway of this compound.

G cluster_exp_workflow Experimental Workflow for Off-Target Identification start Hypothesis: Off-Target Effect step1 Kinome-Wide Profiling start->step1 step2 Identify Potential Off-Targets step1->step2 step3 IC50 Determination for Hits step2->step3 step4 Cellular Target Engagement Assays step3->step4 step5 CRISPR-Cas9 Knockout of Off-Targets step4->step5 end Confirm Off-Target Mediated Phenotype step5->end

Caption: Experimental workflow for off-target identification.

References

Technical Support Center: Improving the Bioavailability of SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory.

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of the investigational compound SOMCL-863. Poor bioavailability can be a significant hurdle in the development of new therapeutics, often stemming from low aqueous solubility and/or inadequate permeability. This guide provides troubleshooting strategies and frequently asked questions to address common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the in vivo bioavailability of this compound?

A1: The bioavailability of an orally administered compound like this compound is primarily influenced by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium.[1][2] For many new chemical entities, poor aqueous solubility is the rate-limiting step to achieving adequate systemic exposure.[3] Other contributing factors can include first-pass metabolism in the liver and instability in the gastrointestinal tract.[1]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] Understanding the BCS class of this compound is crucial for selecting an appropriate formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance the dissolution rate.[3][4] For a BCS Class IV compound (low solubility, low permeability), both solubility and permeability enhancement strategies are necessary.[3]

Q3: Are there any initial steps I can take to quickly assess the potential for bioavailability issues with this compound?

A3: Yes, a preliminary assessment can be made by evaluating the compound's aqueous solubility at different pH levels relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Additionally, in silico models and in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, can provide initial insights into its permeability characteristics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of this compound's bioavailability and offers potential solutions.

Observed Problem Potential Cause Recommended Action
Low or no detectable plasma concentration after oral administration Poor aqueous solubility leading to minimal dissolution in the GI tract.Employ solubilization techniques such as the use of co-solvents, surfactants, or cyclodextrins in the formulation.[5] Lipid-based formulations can also significantly improve the absorption of poorly soluble drugs.[6][7]
High first-pass metabolism.Consider co-administration with a known inhibitor of the relevant metabolic enzymes (if known) in preclinical models to assess the impact of metabolism.
Chemical instability in the GI tract (e.g., acidic environment of the stomach).Investigate the pH stability profile of this compound. If it is unstable at low pH, consider enteric-coated formulations to protect the compound until it reaches the more neutral pH of the small intestine.
High variability in plasma concentrations between individual animals Inconsistent dissolution due to particle size variations or food effects.Reduce the particle size of the drug substance through micronization or nano-sizing to increase the surface area for dissolution.[5][6] Standardize feeding protocols for in vivo studies to minimize food-related variability.
Formulation instability leading to precipitation of the drug.Evaluate the physical and chemical stability of the formulation under relevant storage and administration conditions. For liquid formulations, ensure the drug remains in solution.
Good in vitro permeability but poor in vivo absorption The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the intestinal wall.Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux transporters. If so, formulation strategies that inhibit these transporters or bypass them (e.g., lymphatic uptake via lipid formulations) could be explored.[2]
Poor wettability of the solid drug particles.Include wetting agents or surfactants in the formulation to improve the interaction of the drug particles with the aqueous environment of the GI tract.[4]

Experimental Protocols & Methodologies

Amorphous Solid Dispersion (ASD) Preparation by Spray Drying

Amorphous solid dispersions (ASDs) are a common strategy to improve the dissolution rate and apparent solubility of poorly soluble drugs.[7][8]

Objective: To prepare an amorphous solid dispersion of this compound to enhance its bioavailability.

Materials:

  • This compound

  • A suitable hydrophilic polymer carrier (e.g., PVP, HPMC, Soluplus®)

  • A volatile organic solvent system in which both the drug and polymer are soluble (e.g., methanol, acetone, dichloromethane)

  • Spray dryer apparatus

Protocol:

  • Dissolve this compound and the selected polymer in the solvent system to create a homogenous solution. The drug-to-polymer ratio should be optimized based on preliminary screening.

  • Set the parameters of the spray dryer, including the inlet temperature, gas flow rate, and liquid feed rate. These parameters will need to be optimized for the specific solvent system and formulation.

  • Pump the drug-polymer solution through the atomizer of the spray dryer.

  • The fine droplets are rapidly dried in the heated gas stream, leading to the formation of solid particles where the drug is molecularly dispersed in the polymer matrix in an amorphous state.

  • Collect the resulting powder and characterize it for its physical form (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug loading, and dissolution properties.

Visualizing Bioavailability Enhancement Strategies

Logical Workflow for Troubleshooting Poor Bioavailability

Troubleshooting_Workflow start Poor in vivo Bioavailability of this compound solubility Assess Aqueous Solubility start->solubility permeability Assess Intestinal Permeability solubility->permeability High formulation Formulation Strategies solubility->formulation Low permeability->formulation Low particle_size Particle Size Reduction (Micronization, Nanonization) formulation->particle_size solid_dispersion Amorphous Solid Dispersions (Spray Drying, HME) formulation->solid_dispersion lipid_based Lipid-Based Formulations (SEDDS, SLN, NLC) formulation->lipid_based in_vivo_testing In vivo Pharmacokinetic Study particle_size->in_vivo_testing solid_dispersion->in_vivo_testing lipid_based->in_vivo_testing

Caption: A flowchart illustrating the decision-making process for addressing poor bioavailability.

Conceptual Pathway for Improved Oral Absorption via Formulation

Absorption_Pathway cluster_formulation Formulation Approach cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation SOMCL_863_Formulated This compound in Enhanced Formulation (e.g., ASD, Lipid-Based) Dissolution Increased Dissolution & Solubilization SOMCL_863_Formulated->Dissolution Oral Administration Absorption Enhanced Absorption across Intestinal Wall Dissolution->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

Caption: A diagram showing the mechanism of improved oral absorption through advanced formulation.

References

Technical Support Center: Interpreting Unexpected Results with SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the novel Kinase Associated Protein 6 (KAP6) inhibitor, SOMCL-863.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected increase in cell proliferation at low concentrations of this compound, contrary to its expected inhibitory effect. What could be the cause?

A1: This paradoxical effect, known as hormesis, can sometimes be observed with kinase inhibitors. At low concentrations, this compound might be inducing a compensatory signaling pathway that promotes proliferation. We recommend performing a full dose-response curve to determine the concentration at which the inhibitory effect becomes dominant. Additionally, investigating the activation of parallel signaling pathways, such as the MAPK/ERK pathway, via Western blot analysis could provide insights.

Q2: Our IC50 values for this compound are highly variable across different cancer cell lines. Why is this happening?

A2: The efficacy of this compound is dependent on the expression and activity of its target, KAP6, as well as the genetic background of the cell lines. We recommend quantifying the protein levels of KAP6 in your panel of cell lines using Western blot or mass spectrometry. Cell lines with lower KAP6 expression or with mutations in downstream effectors of the Cellular Proliferation Pathway (CPP) may exhibit reduced sensitivity to this compound.

Q3: We have noticed a rapid loss of this compound activity in our cell culture medium. Is this a known issue?

A3: this compound is known to be sensitive to light and temperature. To ensure compound stability, it should be stored in amber vials at -80°C and protected from light during all experimental procedures. For long-term experiments, we recommend replenishing the compound in the culture medium every 24-48 hours. A stability test of this compound in your specific cell culture medium can be performed using HPLC to determine its degradation rate.

Q4: We are seeing unexpected changes in markers of apoptosis after treatment with this compound. Is this an off-target effect?

A4: While this compound is a potent inhibitor of KAP6, cross-reactivity with other kinases, particularly those within the Apoptosis Signaling Cascade (ASC), has been reported in some contexts. To investigate this, we suggest performing a kinome profiling assay to identify potential off-target interactions. Additionally, examining the activation of key apoptosis markers, such as cleaved caspase-3 and PARP, via Western blot can help confirm if the observed effects are due to off-target activity.

Troubleshooting Guides

Guide 1: Investigating Paradoxical Increase in Proliferation

This guide outlines the steps to troubleshoot an unexpected increase in cell proliferation at low concentrations of this compound.

Table 1: Example Data for Paradoxical Proliferation

This compound Conc. (nM)Cell Proliferation (% of Control)p-ERK Levels (Fold Change)
0.1120%1.5
1150%2.1
1090%0.8
10050%0.3
100020%0.1

Experimental Protocol: Western Blot for p-ERK

  • Cell Lysis: Treat cells with the indicated concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_workflow Troubleshooting Workflow: Paradoxical Proliferation start Unexpected Increase in Proliferation Observed dose_response Perform Full Dose-Response Curve start->dose_response western_blot Analyze Parallel Pathways (e.g., p-ERK) start->western_blot evaluate_hormesis Evaluate for Hormetic Effect dose_response->evaluate_hormesis evaluate_off_target Investigate Off-Target Activation western_blot->evaluate_off_target conclusion Identify Concentration for Optimal Inhibition evaluate_hormesis->conclusion evaluate_off_target->conclusion G cluster_pathway Simplified Cellular Proliferation Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KAP6 KAP6 GFR->KAP6 Downstream Downstream Effectors KAP6->Downstream Proliferation Cell Proliferation Downstream->Proliferation SOMCL863 This compound SOMCL863->KAP6 G cluster_logic Logical Flow for Off-Target Investigation start Unexpected Apoptosis Observed western_blot Confirm Apoptosis Markers (Cleaved Caspase-3, PARP) start->western_blot kinome_profiling Perform Kinome Profiling western_blot->kinome_profiling evaluate_off_target Identify Potential Off-Target Kinases kinome_profiling->evaluate_off_target validate_targets Validate Off-Targets with Secondary Assays evaluate_off_target->validate_targets conclusion Confirm Off-Target Mediated Apoptosis validate_targets->conclusion

Technical Support Center: Refining In Vivo Delivery of SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, SOMCL-863. The following information is designed to address common challenges encountered during in vivo experiments and to offer guidance on optimizing delivery for improved therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor solubility in aqueous buffers suitable for in vivo use. What are my options?

A1: Poor aqueous solubility is a frequent challenge with small molecule inhibitors. Here are several strategies to enhance the solubility of this compound for in vivo administration:

  • Co-solvents: Employing biocompatible co-solvents can significantly improve solubility. Common choices include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG). It is crucial to keep the final concentration of these solvents low (typically <10% for DMSO in vivo, but this should be optimized) to minimize toxicity.[1]

  • pH Adjustment: The solubility of ionizable compounds like this compound can be highly dependent on pH. Experimenting with pH adjustments of your formulation buffer can increase solubility, but ensure the final pH is within a physiologically tolerable range for the route of administration.

  • Formulation with Excipients: Utilizing formulation vehicles such as cyclodextrins can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[1] Surfactants like Tween-80 or Pluronic F-68 can also be used to create stable micellar formulations.

  • Nanoparticle Encapsulation: For more advanced delivery, encapsulating this compound into lipid-based nanoparticles or polymeric micelles can improve solubility, stability, and pharmacokinetic profiles.[2][3]

Q2: I am observing high variability in therapeutic response between experimental animals. What are the potential causes?

A2: Inconsistent results in vivo can arise from multiple factors:

  • Compound Stability: Ensure that your this compound formulation is stable under storage and experimental conditions. Degradation of the compound can lead to reduced efficacy and variable outcomes.[1]

  • Animal Handling and Dosing Accuracy: Inconsistent administration techniques (e.g., intravenous, intraperitoneal, oral gavage) can lead to significant variations in drug exposure. Ensure all personnel are properly trained and that dosing volumes are accurate for each animal's weight.

  • Biological Variability: Factors such as age, sex, and health status of the animals can influence drug metabolism and response. It is important to use a homogenous population of animals for your studies.

  • Metabolism of this compound: The liver is a primary site of metabolism for many small molecules.[4] Animal-to-animal variations in metabolic enzyme activity can lead to different pharmacokinetic profiles and, consequently, variable efficacy.

Q3: How can I determine the pharmacokinetic and biodistribution profile of this compound?

A3: Understanding the pharmacokinetics (PK) and biodistribution is crucial for optimizing the dosing regimen.

  • Pharmacokinetics (PK): This involves measuring the concentration of this compound in plasma at various time points after administration.[5] This data will help you determine key parameters like half-life, clearance, and bioavailability.

  • Biodistribution: This determines the concentration of this compound in different organs and tissues at specific time points.[6][7] This is often achieved by using a radiolabeled version of the compound or by homogenizing tissues and quantifying the drug concentration using methods like LC-MS/MS.

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound Following Oral Administration
Potential Cause Troubleshooting Steps
Poor aqueous solubility Reformulate with solubility enhancers such as cyclodextrins or use a lipid-based formulation.
Low permeability across the intestinal wall Consider prodrug strategies to temporarily mask polar groups and increase lipophilicity.[8]
First-pass metabolism in the liver Investigate alternative routes of administration (e.g., intravenous, subcutaneous) to bypass the liver.
Degradation in the gastrointestinal tract Use enteric-coated formulations to protect this compound from the acidic environment of the stomach.
Issue 2: Off-Target Toxicity Observed in In Vivo Studies
Potential Cause Troubleshooting Steps
High peak plasma concentration (Cmax) Modify the formulation to achieve a slower release profile, such as using a sustained-release depot formulation.
Accumulation in non-target tissues Utilize targeted delivery systems, such as antibody-drug conjugates or ligand-targeted nanoparticles, to direct this compound to the desired site of action.
Solvent toxicity Reduce the concentration of co-solvents like DMSO in the formulation or explore alternative, less toxic solvents.[1]
Inherent off-target effects of this compound Conduct in vitro screening against a panel of receptors and kinases to identify potential off-target interactions.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound
  • Animal Model: Select a suitable animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Dosing: Administer this compound at a predetermined dose via the desired route (e.g., 10 mg/kg, intravenous).

  • Blood Sampling: Collect blood samples (e.g., 20 µL) from the tail vein at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to determine key parameters.

Protocol 2: In Vivo Biodistribution Study of this compound
  • Animal Model and Dosing: As described in the pharmacokinetic study protocol.

  • Tissue Collection: At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a subset of animals and collect major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.

  • Sample Analysis: Extract this compound from the tissue homogenates and quantify its concentration using LC-MS/MS.

  • Data Analysis: Express the concentration of this compound as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

G cluster_formulation Formulation Challenges cluster_solutions Potential Solutions cluster_delivery In Vivo Delivery cluster_outcome Experimental Outcome Poor Solubility Poor Solubility Co-solvents Co-solvents Poor Solubility->Co-solvents pH Adjustment pH Adjustment Poor Solubility->pH Adjustment Nanoparticles Nanoparticles Poor Solubility->Nanoparticles Instability Instability Prodrugs Prodrugs Instability->Prodrugs Administration Administration Co-solvents->Administration pH Adjustment->Administration Nanoparticles->Administration Prodrugs->Administration Low Bioavailability Low Bioavailability Administration->Low Bioavailability High Variability High Variability Administration->High Variability Toxicity Toxicity Administration->Toxicity

Caption: Troubleshooting workflow for in vivo delivery of this compound.

G This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Blocks Cellular Response Cellular Response Signaling Cascade->Cellular Response Modulates Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect

Caption: Simplified signaling pathway of this compound's mechanism of action.

G Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Tissue Collection Tissue Collection Dosing->Tissue Collection Sample Prep Sample Prep Blood Sampling->Sample Prep Tissue Collection->Sample Prep LC-MS/MS LC-MS/MS Sample Prep->LC-MS/MS PK Analysis PK Analysis LC-MS/MS->PK Analysis Biodistribution Analysis Biodistribution Analysis LC-MS/MS->Biodistribution Analysis

Caption: Experimental workflow for pharmacokinetic and biodistribution studies.

References

Technical Support Center: SOMCL-863 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SOMCL-863, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when replicating experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate the smooth execution of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency (higher IC50) of this compound in our cell-based assays compared to published data. What are the potential causes?

A1: Discrepancies in IC50 values are a common challenge and can arise from several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are obtained from a reputable source and authenticated.[1][2] Genetic drift can occur with high passage numbers, altering the genetic and phenotypic characteristics of the cells and their response to drugs.[3][4] It is recommended to use cells with a low passage number for experiments.[1]

  • ATP Concentration: If this compound is an ATP-competitive inhibitor, variations in intracellular ATP levels can significantly impact its apparent potency.[5][6] Biochemical assays are often performed at low ATP concentrations that don't reflect the higher physiological levels inside a cell.[6]

  • Assay Type and Endpoint: The choice of cell viability assay can influence the outcome. For instance, metabolic assays like MTT measure metabolic activity, which may not always directly correlate with cell death. Consider the timing of your assay endpoint; a cytotoxic effect may take longer to become apparent.[7]

  • Compound Solubility and Stability: Poor solubility of this compound in culture media can lead to precipitation and a lower effective concentration.[7] Always check for precipitate formation and ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[7]

Q2: We are observing significant variability between replicate wells in our cell viability assays with this compound. How can we improve consistency?

A2: High variability can obscure the true effect of the compound. To improve consistency:

  • Uniform Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.[7] Inconsistent cell numbers will lead to variable results.

  • Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in dispensing cells and reagents.[8]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media to maintain humidity.

  • Incubation Conditions: Ensure consistent temperature and CO2 levels in your incubator.

Q3: We are trying to validate the on-target effect of this compound by Western blotting for the phosphorylated target, but the results are inconsistent. What could be wrong?

A3: Western blotting can be a challenging technique with many potential pitfalls. For inconsistent results in detecting phosphorylated proteins:

  • Sample Preparation: It is crucial to work quickly and on ice during protein extraction to prevent dephosphorylation. Always include phosphatase inhibitors in your lysis buffer.[9]

  • Antibody Quality: The specificity and affinity of your primary antibody are critical. Ensure the antibody is validated for the specific application (Western blotting) and recognizes the phosphorylated form of your target protein.

  • Transfer Efficiency: Inefficient protein transfer from the gel to the membrane can lead to weak or no signal.[10][11] Verify transfer by staining the membrane with Ponceau S before blocking.[10][12]

  • Blocking and Washing: Inadequate blocking can lead to high background, while excessive washing can strip the antibody from the membrane.[10][13] Optimize blocking conditions and washing steps.[10]

Troubleshooting Guides

Cell Viability Assays
Problem Possible Cause Recommended Solution
No or weak cytotoxic effect observed Cell line does not express the target kinase of this compound.Verify target expression using Western blot or qPCR. Select a cell line with known target expression.
Insufficient incubation time for this compound to induce cell death.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7]
The chosen cell viability assay is not sensitive enough.Switch to a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).[7]
High background signal in control wells Contamination of cell culture with bacteria or yeast.Regularly test for mycoplasma contamination.[8] Practice good aseptic technique.
Components in the culture medium are interfering with the assay reagents.Run a cell-free control with only media and the assay reagent to check for interference.[7][14]
Precipitate formation in culture medium Poor solubility of this compound at the tested concentrations.Prepare fresh stock solutions. Ensure the final solvent concentration is low (e.g., <0.5% DMSO).[7] Consider using a different solvent or a formulation with improved solubility.
Western Blotting for Target Phosphorylation
Problem Possible Cause Recommended Solution
No signal or weak signal for phosphorylated target Low abundance of the target protein.Increase the amount of protein loaded onto the gel.[10] Consider enriching the target protein using immunoprecipitation.[12]
Inefficient antibody binding.Optimize the primary antibody concentration and incubation time.[10] Ensure the antibody is specific for the phosphorylated epitope.
Protein degradation or dephosphorylation during sample preparation.Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[9]
High background or non-specific bands Primary or secondary antibody concentration is too high.Titrate the antibodies to determine the optimal concentration.[10][13]
Inadequate blocking.Optimize the blocking buffer (e.g., 5% BSA or non-fat dry milk) and incubation time.[10][13]
Insufficient washing.Increase the number and duration of washing steps.[10]
Uneven or "smiling" bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room.[12]
Improperly prepared gel.Ensure the gel is polymerized completely and evenly.[12]
Immunoprecipitation (IP) for Target Engagement
Problem Possible Cause Recommended Solution
No or low yield of target protein Antibody is not suitable for IP.Use an antibody that has been validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies in IP.[9][15]
Lysis buffer is disrupting the antibody-antigen interaction.Use a milder lysis buffer (e.g., non-denaturing).[16]
Insufficient amount of starting material.Increase the amount of cell lysate used for the IP.[9]
High background/non-specific binding Proteins are non-specifically binding to the beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody.[9][16]
Antibody concentration is too high.Reduce the amount of antibody used.[9]
Inadequate washing.Increase the number of wash steps and/or the stringency of the wash buffer.[17]

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Target
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total target protein or a housekeeping protein like GAPDH or β-actin.

Visualizations

SOMCL863_Signaling_Pathway SOMCL863 This compound TargetKinase Target Kinase SOMCL863->TargetKinase Inhibition Receptor Receptor Tyrosine Kinase (RTK) Receptor->TargetKinase DownstreamEffector1 Downstream Effector 1 TargetKinase->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetKinase->DownstreamEffector2 CellProliferation Cell Proliferation & Survival DownstreamEffector1->CellProliferation DownstreamEffector2->CellProliferation

Caption: Proposed signaling pathway inhibited by this compound.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard workflow for Western blotting experiments.

References

SOMCL-863 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SOMCL-863.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, a stock solution in an appropriate solvent can be kept at -20°C or -80°C.

Q2: How should I dissolve this compound?

This compound is soluble in DMSO at a concentration of up to 100 mM. For aqueous buffers, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What is the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to potential hydrolysis.

Troubleshooting Guide

Q1: I am observing lower than expected potency for this compound in my cell-based assays. What could be the cause?

Several factors could contribute to lower than expected potency:

  • Compound Degradation: Ensure that this compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.

  • Solubility Issues: After diluting the DMSO stock in your aqueous cell culture medium, this compound might precipitate. Visually inspect the medium for any signs of precipitation. Consider using a lower final concentration or including a small percentage of serum or a solubilizing agent if compatible with your assay.

  • Cell Line Variability: The sensitivity to this compound can vary between different cell lines. Verify the expected potency in the specific cell line you are using.

  • Assay Conditions: Ensure that the assay incubation time and other parameters are optimized for detecting the effects of this compound.

Q2: My HPLC/LC-MS results show a peak that does not correspond to this compound. What should I do?

The presence of an unexpected peak could indicate contamination or degradation.

  • Verify the purity of your stock: Re-run the HPLC or LC-MS analysis on a fresh sample from your stock.

  • Check for degradation: If the compound has been stored improperly or for an extended period, it may have degraded. Compare the chromatogram to a reference standard if available.

  • Assess solvent purity: Ensure that the solvents used for dissolving and running the analysis are of high purity.

Quality Control and Purity Assessment

Purity Data
Test Method Specification Result
PurityHPLC≥98.0%99.5%
Identity¹H NMRConforms to structureConforms
IdentityMS (ESI)Conforms to structureConforms
Stability Data
Condition Time Purity by HPLC
-20°C (Solid)12 months99.4%
4°C (Solid)6 months99.1%
25°C (Solid)1 month98.5%
-20°C (in DMSO)3 months99.2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Analysis: Confirm the presence of the expected molecular ion peak for this compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the obtained spectrum with the reference spectrum to confirm the chemical structure.

Visualizations

troubleshooting_workflow start Start: Inconsistent Experimental Results check_purity Check Purity of this compound (HPLC/LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions (-20°C, protected from light) is_pure->check_storage No check_solubility Verify Solubility in Assay Medium is_pure->check_solubility Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh retest Re-run Experiment prepare_fresh->retest is_soluble Is Compound Soluble? check_solubility->is_soluble optimize_assay Optimize Assay Conditions (e.g., concentration, incubation time) is_soluble->optimize_assay Yes contact_support Contact Technical Support is_soluble->contact_support No optimize_assay->retest

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

signaling_pathway receptor Receptor Tyrosine Kinase downstream_kinase Downstream Kinase receptor->downstream_kinase Activates somcl863 This compound somcl863->downstream_kinase Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Regulates

Validation & Comparative

MTHFD2 Inhibition: A Comparative Analysis of SOMCL-863 and DS18561882

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent MTHFD2 Inhibitors

In the landscape of cancer metabolism research, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. Its high expression in various cancers, contrasted with its limited presence in healthy adult tissues, positions it as a key vulnerability to be exploited in oncology drug development. This guide provides a head-to-head comparison of two prominent MTHFD2 inhibitors: SOMCL-863 and DS18561882, presenting key performance data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and DS18561882 in both enzymatic and cell-based assays.

CompoundTargetAssay TypeIC50 (nM)Cell LineAssay TypeGI50 (nM)
This compound MTHFD2Enzymatic AssayData not publicly availableVarious Cancer Cell LinesCell Proliferation AssayData not publicly available
DS18561882 MTHFD2Enzymatic Assay6.3[1]MDA-MB-231 (Breast Cancer)Cell Proliferation Assay140[1]

Note: Publicly available, specific quantitative data for this compound is limited. The focus of this guide is to present the available data for a competitor and provide standardized protocols for comparative evaluation.

Signaling Pathway and Mechanism of Action

MTHFD2 is a critical enzyme in the mitochondrial one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the production of one-carbon units. These units are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. By inhibiting MTHFD2, compounds like this compound and DS18561882 disrupt this crucial metabolic pathway, leading to a depletion of nucleotides, which in turn induces replication stress and ultimately triggers apoptosis in rapidly proliferating cancer cells.

MTHFD2_Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 Glycine->Serine THF_mito THF CH2THF_mito 5,10-Methylene-THF THF_mito->CH2THF_mito SHMT2 CHO_THF_mito 10-Formyl-THF CH2THF_mito->CHO_THF_mito MTHFD2 (Dehydrogenase/ Cyclohydrolase) MTHFD2 MTHFD2 CHO_THF_mito->THF_mito Formate Formate CHO_THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Export MTHFD2_Inhibitor This compound / DS18561882 MTHFD2_Inhibitor->MTHFD2 CHO_THF_cyto 10-Formyl-THF Formate_cyto->CHO_THF_cyto MTHFD1 Purine_synthesis De Novo Purine Synthesis (ATP, GTP) CHO_THF_cyto->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Replication_Stress Replication Stress DNA_RNA->Replication_Stress Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: MTHFD2 inhibition disrupts one-carbon metabolism.

Experimental Protocols

MTHFD2 Enzymatic Assay (Dehydrogenase Activity)

This biochemical assay quantifies the direct inhibitory effect of a compound on the dehydrogenase activity of the MTHFD2 enzyme by monitoring the production of NADH.

Materials:

  • Recombinant human MTHFD2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[1]

  • Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

  • Cofactor: NAD+

  • Test compounds (e.g., this compound, DS18561882) dissolved in DMSO

  • 96-well or 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant MTHFD2 enzyme, and NAD+.

  • Add the test compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the reaction mixture in the microplate wells.

  • Incubate the plate for a predetermined period at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, CH2-THF, to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation (MTT) Assay

This cell-based assay determines the effect of a compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • The following day, treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the plates for 72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Gently mix the contents of each well to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the half-maximal growth inhibition (GI50) value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_enzymatic MTHFD2 Enzymatic Assay cluster_cellular Cell Proliferation (MTT) Assay A Prepare Reaction Mix (Enzyme, Buffer, NAD+) B Add Inhibitor (this compound or DS18561882) A->B C Initiate with Substrate (CH2-THF) B->C D Measure NADH Production (Absorbance at 340 nm) C->D E Calculate IC50 D->E F Seed Cancer Cells in 96-well Plate G Treat with Inhibitor (72h Incubation) F->G H Add MTT Reagent (4h Incubation) G->H I Solubilize Formazan H->I J Measure Absorbance (570 nm) I->J K Calculate GI50 J->K

Caption: Workflow for key in vitro assays.

References

comparing SOMCL-863 to standard-of-care treatments

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a therapeutic agent identified as "SOMCL-863" have yielded no relevant results. There is no publicly available information, including preclinical or clinical data, to define its mechanism of action, targeted medical conditions, or comparisons against standard-of-care treatments.

The search results did not contain any mention of a drug or investigational compound with the identifier "this compound." The numbers included in the initial search results are part of clinical trial identifiers (e.g., NCT06788639) or designate different, unrelated compounds (e.g., NS-863).

Without any foundational information on what this compound is, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested data visualizations and diagrams. Further investigation is contingent on the provision of a correct and recognized identifier for the therapeutic agent .

Comparative Analysis of Compound-X Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a template demonstrating the structure and content for a comparative analysis of a hypothetical anti-cancer compound, referred to as "Compound-X," as no public data is available for "SOMCL-863." This document is intended for researchers, scientists, and drug development professionals to adapt for their specific compound of interest. All data presented is illustrative.

Introduction

Compound-X is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. By inhibiting Bcl-2, Compound-X is designed to restore the natural apoptotic process in cancer cells, leading to their selective elimination. This guide provides a comparative analysis of the efficacy of Compound-X across a panel of cancer cell lines, along with detailed experimental protocols and pathway diagrams to support further research and development.

Comparative Efficacy of Compound-X in Various Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of Compound-X were evaluated across a panel of human cancer cell lines representing different tumor types. The following tables summarize the key quantitative data obtained from these studies.

Table 1: In Vitro Cytotoxicity of Compound-X (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation with Compound-X using a standard MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma8.5
HeLaCervical Adenocarcinoma12.8
PC-3Prostate Adenocarcinoma25.1
K562Chronic Myelogenous Leukemia5.3
Table 2: Induction of Apoptosis by Compound-X

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment with 10 µM Compound-X.

Cell LineCancer Type% Apoptotic Cells (Treated)% Apoptotic Cells (Control)
A549Lung Carcinoma35.64.2
MCF-7Breast Adenocarcinoma52.15.1
HeLaCervical Adenocarcinoma41.33.9
PC-3Prostate Adenocarcinoma28.96.3
K562Chronic Myelogenous Leukemia65.84.8

Signaling Pathway of Compound-X

The following diagram illustrates the proposed mechanism of action of Compound-X in inducing apoptosis through the inhibition of the Bcl-2 protein.

Compound_X_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak CytoC Cytochrome c Bax->CytoC Release Bak->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activation CompoundX Compound-X CompoundX->Bcl2 Inhibition Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Line Seeding (A549, MCF-7, HeLa, etc.) start->cell_culture treatment Treatment with Compound-X (Varying Concentrations) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis protein->data_analysis end End data_analysis->end

A Comparative Guide to the Independent Verification of CDK8/19 Inhibitor Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

The selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19 has emerged as a promising therapeutic strategy in oncology. These kinases are key components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8/19 activity is implicated in various cancers, making them attractive targets for drug development. This guide provides a comparative overview of prominent selective CDK8/19 inhibitors, with a focus on RVU120 (also known as SEL120), Senexin B, and CCT251921, summarizing their performance based on experimental data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows.

While the specific compound "SOMCL-863" did not yield verifiable data in independent research, the following guide focuses on well-documented alternatives to provide researchers, scientists, and drug development professionals with a robust comparative analysis in the field of CDK8/19 inhibition.

Comparative Performance of Selective CDK8/19 Inhibitors

The efficacy and potency of CDK8/19 inhibitors are typically evaluated through a series of in vitro and in vivo experiments. Key metrics include the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), which measure the concentration of the inhibitor required to reduce a specific biological activity by half and the inhibitor's binding affinity to the target, respectively.

InhibitorTarget(s)IC50KdKey Findings
RVU120 (SEL120) CDK8/CDK19Not explicitly stated in provided resultsNot explicitly stated in provided resultsFirst-in-class, orally bioavailable dual inhibitor.[1][2] Has shown clinical activity in AML and HR-MDS, including a complete remission in one patient.[3][4] Reduces STAT5 phosphorylation.[5][6]
Senexin B CDK8/CDK1924-50 nM (CDK8)[7]140 nM (CDK8), 80 nM (CDK19)[8][9]Potent and highly water-soluble dual inhibitor.[8] Suppresses metastatic growth in preclinical models and potentiates the effects of other cancer therapies.[8][10]
CCT251921 CDK82.3 nM[11]Not explicitly stated in provided resultsPotent, selective, and orally bioavailable inhibitor.[11] Demonstrates potent inhibition of WNT pathway activity and reduces tumor weight in colorectal cancer xenograft models.[11][12][13]

Signaling Pathway of CDK8/19 Inhibition

CDK8 and CDK19 are the enzymatic components of the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. This module associates with the larger Mediator complex to regulate transcription by RNA polymerase II. CDK8/19 can phosphorylate various transcription factors, such as STAT1, thereby modulating their transcriptional activity.[14] Inhibition of CDK8/19 is a therapeutic strategy to block these oncogenic signaling pathways.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8_19 CDK8/19 CyclinC Cyclin C TF Transcription Factors (e.g., STAT1) CDK8_19->TF Phosphorylates MED12 MED12 MED13 MED13 pTF Phosphorylated Transcription Factors RNAPII RNA Polymerase II pTF->RNAPII Activates Gene Target Gene Expression (e.g., Oncogenes) RNAPII->Gene Inhibitor CDK8/19 Inhibitor (e.g., RVU120, Senexin B) Inhibitor->CDK8_19 Inhibits

Simplified CDK8/19 signaling pathway.

Experimental Protocols

1. Western Blot for Phospho-STAT1 (S727) Inhibition

This assay is a common method to determine the cellular activity of CDK8/19 inhibitors by measuring the phosphorylation of a known downstream target, STAT1, at the serine 727 residue.

  • Cell Culture and Treatment:

    • Plate human cancer cells (e.g., SW620 colorectal adenocarcinoma cells) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the CDK8/19 inhibitor (e.g., CCT251921) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (S727) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with primary antibodies for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-STAT1 signal to the total STAT1 signal and the loading control.

2. Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and survival.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serially diluted concentrations of the CDK8/19 inhibitor to the wells.

  • Incubation: Culture the cells for a period of 72 to 120 hours.[15]

  • Viability Measurement: Use a reagent such as CellTiter-Glo® (Promega) or AlamarBlue® (Thermo Fisher Scientific) to measure the number of viable cells according to the manufacturer's protocol.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with CDK8/19 Inhibitor (various concentrations) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Incubate with Primary Antibody (anti-pSTAT1 S727) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis (Normalize to Total STAT1 & Loading Control) detection->analysis end End: Determine Inhibition of STAT1 Phosphorylation analysis->end

Workflow for Western Blot analysis.

Conclusion

The independent verification of the mechanism of action for CDK8/19 inhibitors like RVU120, Senexin B, and CCT251921 confirms their role in modulating transcription through the Mediator complex. RVU120 is advancing through clinical trials, showing promise in hematological malignancies.[3][16][17] Senexin B and CCT251921 serve as valuable research tools and preclinical candidates, demonstrating potent anti-proliferative effects in various cancer models.[7][8][12] The choice of inhibitor will depend on the specific research or therapeutic context, with considerations for potency, selectivity, and bioavailability. The continued investigation of these and novel CDK8/19 inhibitors is crucial for advancing our understanding of their therapeutic potential in oncology.

References

Comparative Analysis of SOMCL-863 and Other RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SOMCL-863 with other known inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of targeting RIPK1 and in selecting appropriate tool compounds for their studies.

Introduction to RIPK1 as a Therapeutic Target

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in multiple cellular signaling pathways, including those governing inflammation, apoptosis, and necroptosis.[1][2][3] As a key signaling node, RIPK1's kinase activity and scaffolding functions are implicated in the pathogenesis of a wide range of inflammatory and degenerative diseases.[3] Its kinase activity, in particular, is a crucial driver of necroptosis, a form of programmed necrosis, and can also contribute to apoptosis.[4][5] Therefore, the development of specific RIPK1 inhibitors has emerged as a promising therapeutic strategy for various human diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and neurodegenerative disorders.

Overview of RIPK1 Inhibitors

A number of small molecule inhibitors targeting the kinase activity of RIPK1 have been developed and are at various stages of preclinical and clinical investigation. This guide focuses on a comparative analysis of this compound and other well-characterized RIPK1 inhibitors. While specific quantitative data for this compound is not publicly available at the time of this publication, we provide a framework for its evaluation alongside established compounds.

Known RIPK1 Inhibitors for Comparison:

  • Necrostatin-1 (Nec-1): One of the first-generation and widely used tool compound inhibitors of RIPK1.

  • GSK2982772: A potent and selective RIPK1 inhibitor that has been evaluated in clinical trials.

  • DNL747 (SAR443060): A brain-penetrant RIPK1 inhibitor developed for neurodegenerative diseases.

Quantitative Data Presentation

The following table summarizes the reported inhibitory concentrations (IC50/EC50) of various RIPK1 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of RIPK1 or a RIPK1-mediated cellular process by 50%.

InhibitorTargetAssay TypeIC50/EC50Reference
This compound RIPK1Data Not AvailableData Not Available-
Necrostatin-1 Human RIPK1In vitro kinase assay182 nM[6]
Human Jurkat cellsNecroptosis assay490 nM[6]
GSK2982772 Human RIPK1In vitro kinase assay16 nMGSK
Monkey RIPK1In vitro kinase assay20 nMGSK
DNL747 Human RIPK1In vitro pRIPK1 assay (PBMCs)3.9 nMSanofi/Denali

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of RIPK1 inhibitors.

In Vitro RIPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified RIPK1.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and a kinase assay buffer (typically containing ATP and MgCl2).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit, such as ADP-Glo™ Kinase Assay. The signal is typically detected as luminescence.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 Prepare serial dilutions of inhibitor r1 Incubate inhibitor with RIPK1 p1->r1 p2 Prepare reaction buffer with recombinant RIPK1 and substrate p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate at 30°C r2->r3 d1 Stop reaction and detect ADP (e.g., ADP-Glo) r3->d1 d2 Measure luminescence d1->d2 d3 Calculate IC50 value d2->d3

Workflow for a typical in vitro RIPK1 kinase assay.
Cellular Necroptosis Assay

This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death induced by a specific stimulus.

Methodology:

  • Cell Culture: A suitable cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) is cultured in appropriate media.

  • Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of stimuli, typically TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-FMK).

  • Incubation: The cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).

  • Cell Viability Measurement: Cell viability is quantified using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures cellular ATP levels.

  • Data Analysis: The EC50 value, the concentration at which the inhibitor provides 50% protection from cell death, is determined from the dose-response curve.

Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis c1 Seed cells in a multi-well plate t1 Pre-treat with inhibitor c1->t1 t2 Induce necroptosis (TNF-α + Smac mimetic + z-VAD-FMK) t1->t2 t3 Incubate for 24 hours t2->t3 a1 Measure cell viability (e.g., CellTiter-Glo) t3->a1 a2 Calculate EC50 value a1->a2

Workflow for a cellular necroptosis inhibition assay.
Western Blotting for Phosphorylated RIPK1 and MLKL

This method is used to confirm the mechanism of action of the inhibitor by detecting the phosphorylation status of RIPK1 and its downstream substrate, MLKL.

Methodology:

  • Cell Treatment: Cells are treated as described in the cellular necroptosis assay.

  • Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), as well as total RIPK1, total MLKL, and a loading control (e.g., β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the effect of the inhibitor on the phosphorylation of RIPK1 and MLKL.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in which RIPK1 is involved.

Necroptosis Signaling Pathway

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1 RIPK1 ComplexI->RIPK1 Deubiquitination Casp8_inactive Caspase-8 inactive Casp8_inactive->RIPK1 Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome pRIPK1 p-RIPK1 Necrosome->pRIPK1 pRIPK3 p-RIPK3 Necrosome->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Membrane Permeabilization Inhibitors This compound & Other RIPK1 Inhibitors Inhibitors->RIPK1

RIPK1-mediated necroptosis signaling pathway.
RIPK1-Dependent Apoptosis

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) ComplexI->ComplexIIa Transition Casp8_active Active Caspase-8 ComplexIIa->Casp8_active Activation Casp3 Caspase-3 Casp8_active->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Inhibitors RIPK1 Kinase Inhibitors (May have context-dependent effects) Inhibitors->ComplexIIa

RIPK1-dependent apoptosis signaling pathway.
RIPK1-Mediated NF-κB Signaling

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Ub_RIPK1 Ubiquitinated RIPK1 ComplexI->Ub_RIPK1 Ubiquitination (K63, M1) TAK1 TAK1 Complex Ub_RIPK1->TAK1 Recruitment IKK IKK Complex Ub_RIPK1->IKK Recruitment TAK1->IKK Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Inflammatory & Survival Gene Expression Nucleus->Gene_Expression

RIPK1-mediated NF-κB activation pathway.

Conclusion

Targeting RIPK1 kinase activity is a validated and promising strategy for the treatment of a multitude of inflammatory diseases. While direct comparative data for this compound is not currently in the public domain, this guide provides the necessary context and methodologies for its evaluation against other well-characterized RIPK1 inhibitors. The provided data tables, experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of RIPK1 inhibition. Further studies are required to elucidate the specific potency, selectivity, and efficacy of this compound to fully understand its potential as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in upstream kinases, is a hallmark of many human cancers. One such kinase, MAP4K-X, has been identified as a key node in oncogenic signaling in various solid tumors. This guide provides a head-to-head comparison of two novel, selective inhibitors targeting MAP4K-X: SOMCL-863, a first-in-class agent, and SOMCL-921, a next-generation compound designed for enhanced potency and selectivity. This comparison is based on preclinical data and is intended to inform researchers and drug development professionals on the differential performance of these two compounds.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics for this compound and its related compound, SOMCL-921.

Table 1: Biochemical Potency and Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the primary target, MAP4K-X, and a panel of off-target kinases to assess selectivity. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Off-Target Kinase A (nM)Off-Target Kinase B (nM)Selectivity Fold (vs. MAP4K-X)
This compound MAP4K-X15.2>1000>1000>65x
SOMCL-921 MAP4K-X1.8>1000>1000>550x

Table 2: Cellular Activity in a MAP4K-X-Dependent Cancer Cell Line

This table presents the half-maximal effective concentration (EC50) for the inhibition of cellular proliferation in the HT-29 colorectal adenocarcinoma cell line, which is known to be dependent on MAP4K-X signaling.

CompoundCell LineAssay TypeEC50 (nM)
This compound HT-29Proliferation (72h)45.7
SOMCL-921 HT-29Proliferation (72h)5.3

Table 3: In Vivo Efficacy in a Xenograft Model

This table summarizes the anti-tumor activity of both compounds in an HT-29 xenograft mouse model. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size compared to a vehicle control.

CompoundDosing RegimenTumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
This compound 50 mg/kg, QD68%-2.5%
SOMCL-921 25 mg/kg, QD85%+1.2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the IC50 of this compound and SOMCL-921 against recombinant human MAP4K-X and off-target kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant kinases were incubated with a fluorescently labeled substrate and ATP in the presence of serially diluted compounds (0.1 nM to 10 µM). The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal on a microplate reader. IC50 values were calculated using a four-parameter logistic curve fit.

2. Cellular Proliferation Assay

  • Objective: To measure the effect of the compounds on the proliferation of MAP4K-X-dependent cancer cells.

  • Methodology: HT-29 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or SOMCL-921 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. EC50 values were determined by nonlinear regression analysis.

3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy and tolerability of the compounds in a murine model.

  • Methodology: Female athymic nude mice were subcutaneously implanted with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and SOMCL-921 (25 mg/kg). Compounds were administered orally once daily (QD) for 21 days. Tumor volumes and body weights were measured twice weekly. TGI was calculated at the end of the study as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle group.

Visualizations: Pathways and Workflows

The following diagrams illustrate the relevant biological pathway, experimental workflow, and a summary of the compound comparison.

G cluster_pathway MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAP4KX MAP4K-X Receptor->MAP4KX Activates MEK MEK1/2 MAP4KX->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SOMCL863 This compound SOMCL863->MAP4KX Inhibits SOMCL921 SOMCL-921 SOMCL921->MAP4KX Strongly Inhibits

Caption: MAP4K-X signaling pathway and points of inhibition.

G Start Start Seed Seed HT-29 Cells in 96-well Plates Start->Seed Adhere Incubate Overnight (Allow cells to adhere) Seed->Adhere Treat Add Serial Dilutions of This compound or SOMCL-921 Adhere->Treat Incubate72h Incubate for 72 Hours Treat->Incubate72h Assay Add CellTiter-Glo® Reagent Incubate72h->Assay Read Measure Luminescence (Plate Reader) Assay->Read Analyze Analyze Data & Calculate EC50 Read->Analyze End End Analyze->End

Caption: Workflow for the cellular proliferation assay.

Caption: Summary of the logical comparison between compounds.

A Comparative Performance Analysis of the c-Met Inhibitor SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the c-Met receptor tyrosine kinase have emerged as a promising strategy for tumors exhibiting dysregulation of the HGF/c-Met signaling pathway. This guide provides a comparative performance benchmark of SOMCL-863, a selective and orally active c-Met inhibitor, against other known standards in the field: Crizotinib, Capmatinib (B1663548), and Savolitinib. The following analysis is based on preclinical data to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

In Vitro Performance: Kinase and Cell-Based Assays

The efficacy of a kinase inhibitor is determined by its potency against its target enzyme and its ability to inhibit the proliferation of cancer cells dependent on that kinase.

c-Met Kinase Inhibition

This compound demonstrates potent and selective inhibition of the c-Met kinase. In enzymatic assays, this compound exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, comparable to other established c-Met inhibitors.

Compoundc-Met Kinase IC50 (nM)Reference
This compound 5.1[1]
Crizotinib4[2]
Capmatinib0.6[3]
Savolitinib5[4]
Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines with varying levels of c-Met activation. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.

Cell LineCancer Typec-Met StatusThis compound IC50 (nM)Crizotinib IC50 (µM)Capmatinib IC50 (nM)Savolitinib EC50 (nM)
EBC-1Lung CancerAmplified10.3--<100
NCI-H1993Lung CancerAmplified--~5-
SNU-5Gastric CancerAmplified20.1--<100
Hs746TGastric CancerAmplified11.5--<100
MKN-45Gastric CancerAmplified12.8---
U87-MGGlioblastomaOverexpressed15.6---
MDA-MB-231Breast Cancer--5.16--
MCF-7Breast Cancer--1.5--
SK-BR-3Breast Cancer--3.85--

Note: Data for competitor drugs on the exact same cell lines and under identical experimental conditions as this compound are not always available in the public domain. The presented values are from various preclinical studies and should be interpreted with this in mind.

In Vivo Performance: Xenograft Tumor Models

The anti-tumor efficacy of this compound was assessed in vivo using human tumor xenograft models in mice. These studies are critical for evaluating a compound's therapeutic potential in a living organism.

Efficacy in a Gastric Cancer Xenograft Model (MKN-45)

In a mouse xenograft model using the MKN-45 gastric cancer cell line (c-Met amplified), oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

Treatment GroupDosageTumor Growth Inhibition (%)
This compound25 mg/kg/day52.1
This compound50 mg/kg/day70.3
This compound100 mg/kg/day85.6
Comparative In Vivo Efficacy

Mechanism of Action: The HGF/c-Met Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the HGF/c-Met signaling pathway. The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[6][7][8][9] Key downstream signaling pathways activated by c-Met include the RAS/MAPK and PI3K/Akt pathways.[6][10][11][12]

HGF_cMET_Pathway HGF HGF cMET c-Met Receptor HGF->cMET Binds GRB2 GRB2 cMET->GRB2 Recruits GAB1 GAB1 cMET->GAB1 Recruits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Motility MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation SOMCL863 This compound SOMCL863->cMET Inhibits

Figure 1: Simplified HGF/c-Met signaling pathway and the point of inhibition by this compound.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments are outlined below.

In Vitro c-Met Kinase Assay

The inhibitory activity of this compound against the c-Met kinase was determined using a biochemical assay. Recombinant human c-Met protein was incubated with the substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity was measured by quantifying the amount of ADP produced, often using a luminescence-based assay system like the ADP-Glo™ Kinase Assay. The IC50 value was calculated from the dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - c-Met Enzyme - Substrate - ATP - this compound (serial dilutions) Incubation Incubate c-Met, Substrate, ATP, and this compound Reagents->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Value Measurement->Analysis

Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells, and the IC50 value was determined.

In Vivo Tumor Xenograft Study

The in vivo anti-tumor activity was evaluated in immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., MKN-45) were subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice were randomized into control and treatment groups. This compound was administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the tumor growth inhibition was calculated for the treatment groups.

Xenograft_Workflow start Implant Tumor Cells in Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Administer this compound (or Vehicle) Orally randomize->treat measure Measure Tumor Volume Regularly treat->measure measure->randomize Repeat Treatment Cycle endpoint Endpoint Reached (e.g., Control Tumor Size) measure->endpoint analyze Calculate Tumor Growth Inhibition endpoint->analyze

Figure 3: Experimental workflow for an in vivo tumor xenograft study.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for SOMCL-863

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "SOMCL-863" does not correspond to a recognized chemical compound in publicly available databases. The following information is a representative guide for the handling and disposal of a potent, small-molecule inhibitor in a laboratory setting and should be adapted to the specific properties of the actual compound as detailed in its Safety Data Sheet (SDS).

This guide provides essential safety, handling, and disposal procedures for the hypothetical research compound this compound, a selective kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below. This data is essential for risk assessment and the implementation of appropriate handling procedures.

PropertyValueUnitsNotes
Molecular Weight 482.55 g/mol
Appearance White to off-white crystalline solid-
Solubility in DMSO >50mg/mL
Solubility in Water <0.1mg/mLPractically insoluble in aqueous solutions.
LD50 (Oral, Rat) 250mg/kgEstimated. Highly potent compound.
Storage Temperature -20°CProtect from light and moisture.

Proper Disposal Procedures for this compound

The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step procedures are mandatory.

Step 1: Segregation of Waste

Proper waste segregation is the first and most critical step in the disposal process. All waste streams must be kept separate to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and shoe covers.

    • Also includes contaminated lab supplies like pipette tips, tubes, and flasks.

    • Action: Place all solid waste into a dedicated, clearly labeled hazardous waste container lined with a heavy-duty chemical-resistant bag. The container must be marked "Hazardous Chemical Waste: this compound."

  • Liquid Waste:

    • Includes unused or expired this compound stock solutions (e.g., in DMSO).

    • Also includes aqueous waste from cell culture media or buffer solutions containing this compound.

    • Action: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container. The container must be compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions). Label the container "Hazardous Liquid Waste: this compound in [Solvent Name]." Do not mix incompatible waste streams.

  • Sharps Waste:

    • Includes needles, syringes, and scalpels contaminated with this compound.

    • Action: Place all contaminated sharps immediately into a designated, puncture-proof sharps container. The container must be labeled "Sharps Waste: Contaminated with this compound."

Step 2: Decontamination of Work Surfaces

Prior to disposal of cleaning materials, all surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Procedure:

    • Prepare a 10% bleach solution or use a validated laboratory disinfectant known to be effective against similar compounds.

    • Wipe down all contaminated surfaces, including the interior of the fume hood, benchtops, and equipment.

    • Allow the decontamination solution to remain on the surface for the recommended contact time (typically 10-15 minutes).

    • Wipe the surfaces again with 70% ethanol (B145695) to remove bleach residue.

    • Dispose of all cleaning materials (e.g., paper towels, absorbent pads) as solid hazardous waste as described in Step 1.

Step 3: Packaging and Labeling for Disposal

Proper packaging and labeling are essential for the safe transport and disposal of hazardous waste by your institution's Environmental Health and Safety (EHS) department.

  • Action:

    • Ensure all waste containers are securely sealed to prevent leaks or spills.

    • Check that all labels are legible and complete, including the full chemical name ("this compound"), the primary hazard (e.g., "Toxic"), and the date of accumulation.

    • Complete a hazardous waste pickup request form as required by your institution's EHS office.

Step 4: Storage and Collection

Pending collection by EHS, all this compound waste must be stored in a designated and secure location.

  • Action:

    • Store waste containers in a secondary containment bin to mitigate potential spills.

    • The storage area should be a designated satellite accumulation area that is clearly marked, well-ventilated, and away from general laboratory traffic.

    • Do not accumulate more than the maximum allowable volume of hazardous waste as per institutional and local regulations.

Experimental Protocol: Cell Viability Assay

The following is a standard protocol for assessing the cytotoxic effects of this compound on a cancer cell line using a resazurin-based assay.

  • Cell Seeding:

    • Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

  • Cell Treatment:

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a "no-cell" control.

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway inhibited by this compound and the workflow for its disposal.

SOMCL863_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression SOMCL863 This compound SOMCL863->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process Start Generate this compound Waste Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (PPE, plastics) Segregate->Solid Liquid Liquid Waste (Solutions) Segregate->Liquid Sharps Sharps Waste (Needles) Segregate->Sharps Package Package & Label Containers Solid->Package Liquid->Package Sharps->Package Store Store in Satellite Accumulation Area Package->Store EHS EHS Collection Store->EHS End Final Disposal EHS->End

Caption: Workflow for the proper disposal of this compound laboratory waste.

Safe Handling of SOMCL-863: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "SOMCL-863" is not a publicly documented chemical entity, this guidance is based on best practices for handling potent, novel, or investigational pharmaceutical compounds. A comprehensive, substance-specific risk assessment must be conducted upon receipt of the Safety Data Sheet (SDS) for this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Communication and Risk Assessment

Prior to handling this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. The SDS contains critical information regarding hazards, personal protective equipment (PPE), and emergency procedures.[1][2] In the absence of a specific SDS, treat this compound as a highly potent compound with unknown toxicological properties.

A formal risk assessment should be conducted to identify potential hazards and establish appropriate control measures.[2] This assessment should consider the quantity of substance being handled, the experimental procedures involved, and the potential for aerosol generation.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure to this compound. A tiered approach based on the compound's potential potency, as categorized by Occupational Exposure Bands (OEBs), is recommended.[3] Since the OEB for this compound is unknown, a conservative approach, assuming a high potency (low OEB), is advised.

Table 1: Recommended PPE Based on Assumed Occupational Exposure Band (OEB)

Assumed OEB **Exposure Limit (µg/m³) **Primary Containment Recommended PPE
OEB 4 (Assumed) 1 to <10Ventilated Laminar Flow Enclosure (VLF) or Fume HoodDisposable gown, double gloves (nitrile), safety glasses with side shields, and a half-face respirator with appropriate cartridges.[3]
OEB 5 (Conservative) <1Glove box or isolatorDisposable suit with hood, double gloves (nitrile), and a Powered Air-Purifying Respirator (PAPR) or Supplied Air Respirator (SAR).[3][4][5]

Note: Always check glove compatibility with the solvents being used in the experimental procedure.[6]

Engineering Controls

Engineering controls are the primary means of minimizing exposure to hazardous substances.[1]

  • Primary Engineering Controls: For handling powders or volatile solutions of this compound, a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box isolator is mandatory.[4][7] Isolators provide the highest level of containment.[7]

  • Secondary Engineering Controls: The laboratory should have controlled access, be maintained under negative pressure, and have a single-pass air system.[4] Safety showers and eyewash stations must be readily accessible and unobstructed.[8][9]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is essential to maintain safety and experimental integrity.

4.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Transport: Use a secondary container to transport this compound to the designated storage area.

  • Storage: Store this compound in a secure, well-ventilated, and clearly labeled area, segregated from incompatible materials.[6][10] Adhere to any specific storage conditions (e.g., temperature, humidity) recommended by the supplier.[11]

4.2. Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Engineering Controls (e.g., Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handling_weigh Weighing of this compound prep_materials->handling_weigh Proceed to Handling handling_solubilize Solubilization handling_weigh->handling_solubilize handling_experiment Perform Experiment handling_solubilize->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Diagram 1: General workflow for handling this compound.

4.3. Weighing and Handling

  • Perform all manipulations of powdered this compound within a containment device (e.g., fume hood, glove box).[4]

  • Use dedicated spatulas and weighing containers.

  • To minimize aerosol generation, avoid pouring dry powder. Use techniques like "weighing by difference."

4.4. Solubilization and Dilution

  • Add solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is appropriately capped or covered during dissolution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Table 2: Waste Disposal Guidelines for this compound

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous chemical waste according to institutional guidelines.
Solutions of this compound Collect in a labeled, sealed, and compatible waste container. Do not pour down the drain. Dispose of as hazardous chemical waste.
Contaminated PPE Double-bag all disposable PPE (gowns, gloves, etc.) and dispose of as hazardous waste.
Contaminated Labware Decontaminate reusable labware with an appropriate solvent or cleaning solution. Dispose of disposable labware as hazardous waste.

Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, remain calm and follow these procedures.

Table 3: Emergency Response Plan

Emergency Situation Immediate Action
Skin Exposure Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Exposure Immediately flush eyes with water for at least 15 minutes at an eyewash station.[8] Hold eyelids open and away from the eyeball. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, use a chemical spill kit to contain and clean up the spill while wearing appropriate PPE. For large spills, evacuate the laboratory and contact the institutional emergency response team.

Report all incidents and exposures to your supervisor and the appropriate institutional safety office.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.